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2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) Documentation Hub

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  • Product: 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)
  • CAS: 102308-68-9

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) in Drug Discovery

Executive Summary The compound 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (CAS: 102308-68-9), commonly referred to as 4,6-dimethylbenzimidazolone, is a highly specialized heterocyclic building block. In modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (CAS: 102308-68-9), commonly referred to as 4,6-dimethylbenzimidazolone, is a highly specialized heterocyclic building block. In modern medicinal chemistry, this rigid, planar scaffold is highly prized for its ability to act as a precise hydrogen bond donor-acceptor pair. It has gained significant prominence as a core pharmacophore in the development of small-molecule Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (often termed "gepants"), which have revolutionized the acute and preventive treatment of migraine [1].

This whitepaper provides a comprehensive technical analysis of the compound's structural properties, its mechanistic role in receptor binding, and a self-validating synthetic protocol designed for high-purity applications in drug development.

Chemical Identity & Physical Properties

The structural utility of 4,6-dimethylbenzimidazolone stems from its fused bicyclic system. The imidazolone ring provides a stable tautomeric geometry where the carbonyl oxygen serves as a strong hydrogen bond acceptor, and the two adjacent N-H groups act as hydrogen bond donors. The addition of methyl groups at the 4 and 6 positions of the benzene ring introduces critical steric bulk and lipophilicity, which restricts rotational degrees of freedom when incorporated into larger drug molecules and forces the pharmacophore into an optimal binding conformation.

Quantitative Physical and Chemical Data

Data synthesized from standard chemical inventories and predictive modeling [5].

PropertyValuePharmacological Significance
IUPAC Name 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-oneStandardized nomenclature.
CAS Registry Number 102308-68-9Unique identifier for sourcing.
Molecular Formula C₉H₁₀N₂ODefines elemental composition.
Molecular Weight 162.19 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 46.1 ŲOptimal for maintaining membrane permeability while ensuring target engagement.
Hydrogen Bond Donors (HBD) 2Critical for interacting with receptor backbone residues.
Hydrogen Bond Acceptors (HBA) 1Essential for binding to Thr122 of the CLR receptor.
Solubility Profile Soluble in DMSO, DMF; Insoluble in H₂ODictates the choice of polar aprotic solvents for analytical and synthetic workflows.

Mechanistic Role in CGRP Receptor Antagonism

The CGRP receptor is a complex Class B G-protein-coupled receptor (GPCR) consisting of a Calcitonin Receptor-Like Receptor (CLR) and a Receptor Activity-Modifying Protein 1 (RAMP1) [4]. During a migraine attack, the release of endogenous CGRP peptide triggers profound cranial vasodilation and neurogenic inflammation [2].

Small-molecule antagonists must outcompete the endogenous 37-amino-acid peptide at the CLR/RAMP1 interface. The benzimidazolone moiety is uniquely suited for this task. Crystallographic and structure-activity relationship (SAR) studies of related gepants reveal that the benzimidazolone core mimics the C-terminal amide of the CGRP peptide [3].

  • Hydrogen Bonding: The carbonyl oxygen of the benzimidazolone forms a critical, high-affinity hydrogen bond with the hydroxyl side chain of Thr 122 on the CLR protein.

  • Hydrophobic Shielding: The 4,6-dimethyl substitutions project into a lipophilic sub-pocket formed by residues such as Ile 41 and Met 42. This hydrophobic interaction increases the residence time of the drug on the receptor and prevents water molecules from disrupting the primary hydrogen bonds [3].

Mechanism Trig Trigeminal Ganglion Activation CGRP CGRP Peptide Release Trig->CGRP Receptor CLR / RAMP1 Receptor Complex CGRP->Receptor Agonist Binding cAMP cAMP Intracellular Signaling Receptor->cAMP G-protein Activation Vaso Vasodilation & Migraine Pathology cAMP->Vaso Antag Benzimidazolone-based Antagonist (e.g., Gepants) Bind H-Bonding at Thr122 Steric Blockade Antag->Bind Bind->Receptor Competitive Inhibition

Mechanism of CGRP receptor antagonism by benzimidazolone derivatives blocking cAMP signaling.

Self-Validating Synthesis Methodology

The synthesis of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one requires a two-step sequence starting from 4,6-dimethyl-2-nitroaniline [1]. The methodology below is engineered for high yield and purity, utilizing causality-driven solvent and reagent selection.

Step 1: Catalytic Hydrogenation to 3,5-dimethyl-1,2-benzenediamine

Rationale: The reduction of the nitro group must be achieved without hydrogenating the aromatic ring. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere provides perfect chemoselectivity. Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states of the nitro reduction while easily dissolving the starting material.

  • Preparation: Suspend 4,6-dimethyl-2-nitroaniline (10.0 g, 60.2 mmol) in absolute ethanol (300 mL) within a high-pressure reaction vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert argon atmosphere to prevent auto-ignition of the catalyst.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the bright yellow nitroaniline spot and the emergence of a baseline-hugging, ninhydrin-positive spot confirms total conversion to the diamine. Do not proceed if the starting material remains, as it will poison the subsequent cyclization.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess ethanol and concentrate the filtrate in vacuo to yield the crude diamine.

Step 2: Cyclocondensation to the Benzimidazolone Core

Rationale: While urea fusion is a classical method for forming imidazolones, it requires harsh thermal conditions (>150°C) that can cause the electron-rich diamine to undergo oxidative degradation, yielding intractable black tars. Utilizing 1,1'-Carbonyldiimidazole (CDI) in a polar aprotic solvent like Tetrahydrofuran (THF) allows the cyclocondensation to occur at much milder temperatures (room temperature to 60°C), ensuring a high-purity white crystalline product.

  • Preparation: Dissolve the crude 3,5-dimethyl-1,2-benzenediamine in anhydrous THF (150 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add CDI (1.2 equivalents) portion-wise over 15 minutes. The reaction will release CO₂ gas; ensure the system is properly vented.

  • Cyclization: Stir the mixture at 60°C for 4 hours.

  • Self-Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS. The reaction is complete when the diamine mass (m/z 137.1 [M+H]⁺) is entirely replaced by the target benzimidazolone mass (m/z 163.1 [M+H]⁺).

  • Isolation: Cool the mixture to room temperature and quench with 1M HCl (50 mL) to neutralize imidazole byproducts. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol/water to yield the pure 4,6-dimethylbenzimidazolone.

Synthesis A 4,6-dimethyl-2-nitroaniline (Starting Material) B Catalytic Hydrogenation (10% Pd/C, H2, EtOH) A->B C 3,5-dimethyl-1,2-benzenediamine (Intermediate) B->C D Cyclocondensation (CDI, THF, 60°C) C->D E 4,6-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one (Target Product) D->E

Synthesis workflow of 4,6-dimethylbenzimidazolone via catalytic reduction and cyclocondensation.

Analytical Characterization Protocols

To ensure the structural integrity of the synthesized compound before its deployment in complex multi-step drug synthesis, the following analytical workflows must be executed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection: The compound must be dissolved in DMSO-d₆ . Due to the strong intermolecular hydrogen bonding network formed by the imidazolone core, the compound is practically insoluble in standard non-polar NMR solvents like CDCl₃.

  • ¹H-NMR Expected Profile (400 MHz, DMSO-d₆):

    • δ 10.40 - 10.60 ppm (br s, 2H): Corresponds to the two N-H protons. The broad downfield shift is a direct result of strong hydrogen bonding and rapid exchange.

    • δ 6.60 - 6.75 ppm (s, 2H): Corresponds to the aromatic protons at positions 5 and 7.

    • δ 2.20 - 2.30 ppm (s, 6H): Corresponds to the highly symmetric methyl groups at positions 4 and 6.

High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier ensures the protonation of the imidazolone nitrogen, facilitating robust ionization.

  • Validation: A single sharp chromatographic peak must be observed (UV detection at 254 nm due to the conjugated aromatic system), corresponding to an exact mass-to-charge ratio (m/z) of 163.1[M+H]⁺ .

References

  • Williams, T. M., Burgey, C. S., & Salvatore, C. A. (2011). "Bicyclic anilide spirolactam CGRP receptor antagonists." U.S. Patent No. 8,003,792 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Edvinsson, L., et al. (2020). "Blocking the CGRP Pathway for Acute and Preventive Treatment of Migraine: The Evolution of Success." Journal of Medicinal Chemistry, 64(14), 9677-9694. URL:[Link]

  • Rudolf, K., et al. (2005). "Development of Human Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists. 1. Potent and Selective Small Molecule CGRP Antagonists." Journal of Medicinal Chemistry, 48(19), 5921-5931. URL:[Link]

  • Paone, D. V., et al. (2007). "Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine: Discovery of MK-0974." Journal of Medicinal Chemistry, 50(22), 5564-5567. URL:[Link]

Exploratory

Safety, Handling, and Mechanistic Toxicology of 4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 102308-68-9): A Technical Whitepaper

Executive Summary Benzimidazolones are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for ureas and amides in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazolones are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for ureas and amides in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The specific derivative 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) (CAS 102308-68-9)[1] presents unique physicochemical properties due to its electron-donating methyl groups, which influence both its reactivity and its toxicological profile.

Standard Material Safety Data Sheets (MSDS) often list hazards without explaining the underlying molecular mechanisms. This whitepaper transcends traditional safety documentation by providing a mechanistic understanding of the compound's safety profile, ensuring that drug development professionals can design self-validating handling protocols grounded in authoritative chemical safety assessments[2].

Section 1: Physicochemical Profiling and Hazard Characterization

Understanding the causality behind a chemical's hazard requires analyzing its molecular structure. The urea-like core of the benzimidazolone acts as both a hydrogen bond donor and acceptor, facilitating strong intermolecular interactions. The addition of methyl groups at the 4 and 6 positions increases the compound's lipophilicity (LogP), enhancing cellular permeability but also altering its environmental persistence.

Quantitative Data Summary

Table 1 summarizes the core physicochemical data and the mechanistic implications of these properties on laboratory safety.

PropertyValueMechanistic Implication for Safety
CAS Number 102308-68-9Unique registry identifier for regulatory tracking[1].
Molecular Formula C9H10N2ODictates combustion products (generates toxic NOx and COx).
Molecular Weight 162.19 g/mol Small molecule mass; high potential for aerosolization as dust.
Physical State Solid (Crystalline)Dust generation risk; requires strict engineering controls.
H-Bond Donors/Acceptors 2 / 1High affinity for mucous membranes, driving severe irritation risk.

Section 2: Mechanistic Toxicology and Exposure Pathways

Standard safety sheets classify such compounds as "irritants" without explaining why. The toxicity of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is primarily driven by its potential to interact with biological nucleophiles and its metabolic fate[3].

  • Skin and Eye Irritation: The compound's hydrogen-bonding capacity allows it to adhere strongly to the aqueous environment of the cornea and the lipid bilayer of the epidermis. This disrupts local osmotic balance and causes localized inflammation.

  • Metabolic Activation: In vivo, xenobiotics with aromatic rings undergo Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The methyl groups on this scaffold may undergo benzylic oxidation to form reactive electrophilic intermediates. If cellular glutathione (GSH) is depleted, these intermediates can bind to cellular proteins, leading to sensitization or hepatotoxicity.

ToxPathway Parent 4,6-Dimethyl-benzimidazol-2-one CYP Hepatic CYP450 Oxidation Parent->CYP Phase I Metabolite Hydroxylated Metabolites CYP->Metabolite GSH Glutathione (GSH) Conjugation Metabolite->GSH Phase II Tox Protein Binding (Sensitization/Irritation) Metabolite->Tox GSH Depletion Excretion Renal Excretion (Safe Clearance) GSH->Excretion

Fig 2. Proposed Phase I/II metabolic clearance and toxicity pathway for benzimidazolones.

Section 3: Self-Validating Experimental Protocols for Safe Handling

To ensure trustworthiness and compliance with [4], laboratory protocols must be self-validating—meaning the successful execution of the protocol inherently confirms its safety.

Protocol 3.1: Preparation of Standard Solutions (DMSO/DMF)

Objective: To dissolve the solid powder without generating inhalable dust. Causality: Weighing fine powders in open air creates aerosolized particulates. Using a controlled micro-environment prevents inhalation and cross-contamination.

  • Pre-Weighing Verification: Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) system.

    • Validation Step: The anemometer on the hood must read between 0.3–0.5 m/s face velocity before opening the chemical container.

  • Static Elimination: Pass a static eliminator (anti-static gun) over the weighing boat and the chemical container.

    • Causality: Benzimidazolone powders are highly prone to static cling, which can cause sudden dispersion during transfer.

  • Transfer: Use a grounded stainless-steel spatula to transfer the solid. Cap the receiving vial immediately after transfer.

  • Solubilization: Inject the solvent (e.g., anhydrous DMSO) through a septum-capped vial using a syringe.

    • Validation Step: Complete dissolution is confirmed by the absence of Tyndall scattering when illuminated with a laser pointer, validating that no micro-particulates remain suspended.

Section 4: Emergency Response and Spill Management

In the event of a breach in containment, a logical, step-by-step workflow is required to mitigate exposure. The following protocol is designed to prevent the aerosolization of the 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one powder.

SpillResponse Start Spill Detected Assess Assess Spill Size & Toxicity Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Containment (Use inert absorbent) PPE->Contain Clean Decontamination (Wash with 70% EtOH/Water) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Fig 1. Self-validating spill response workflow for benzimidazolone derivatives.

Protocol 4.1: Solid Spill Decontamination
  • Isolation: Evacuate the immediate 2-meter radius.

    • Causality: Prevents the tracking of the lipophilic chemical across the laboratory floor.

  • PPE Escalation: Don a properly fitted N95 or P100 particulate respirator, safety goggles (not standard glasses), and double nitrile gloves.

  • Wetting: Gently mist the spill with a 10% isopropanol/water solution.

    • Causality: Dry sweeping aerosolizes the powder. Wetting increases the cohesive forces between particles, preventing dust formation.

  • Absorption and Collection: Wipe the area with inert absorbent pads. Place all contaminated materials into a designated biohazard/chemical waste bag.

  • Chemical Decontamination: Wash the surface with a mild detergent solution, followed by a 70% ethanol wipe to remove any residual lipophilic compound.

    • Validation Step: A final wipe with a clean, dry paper towel should show no visual residue or discoloration.

Section 5: Regulatory Compliance and Storage Logistics

Storage protocols must prevent degradation and unintended reactions, aligning with [2].

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if long-term stability is required, as the electron-rich aromatic ring can slowly oxidize over time.

  • Temperature: Maintain at ambient room temperature (15-25°C) in a desiccator to prevent moisture-induced caking.

  • Incompatibilities: Keep strictly away from strong oxidizing agents (e.g., peroxides, permanganates).

    • Causality: The electron-rich nature of the dimethyl-substituted aromatic ring makes it susceptible to oxidative cleavage, which can generate exothermic heat and toxic nitrogen oxides (NOx)[3].

References

  • NextSDS Chemical Substance Database Source: NextSDS URL:[Link]

  • Occupational Safety and Health Guidelines for Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Source: European Chemicals Agency (ECHA) URL:[Link]

  • 2H-Benzimidazol-2-one, 1,3-dihydro- Base Scaffold Data Source: NIST Chemistry WebBook URL:[Link]

Sources

Foundational

Physicochemical Characterization and High-Resolution Mass Spectrometry of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI)

Executive Summary In modern drug discovery and materials science, benzimidazolone derivatives serve as critical structural scaffolds, frequently utilized as bioisosteres for ureas and amides due to their unique hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, benzimidazolone derivatives serve as critical structural scaffolds, frequently utilized as bioisosteres for ureas and amides due to their unique hydrogen-bonding profiles and metabolic stability. This technical whitepaper provides an in-depth analysis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) (CAS: 102308-68-9)[1]. Specifically, this guide establishes a self-validating analytical protocol for determining its exact mass, a crucial parameter for distinguishing this molecule from isobaric interferences in complex synthetic or biological matrices.

Core Physicochemical Properties

The fundamental quantitative data for 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) is summarized in the table below. The exact mass is calculated based on the monoisotopic mass of its constituent elements, which is the foundational metric for High-Resolution Mass Spectrometry (HRMS) targeting.

ParameterValueAnalytical Significance
Chemical Name 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI)Standard IUPAC/9CI nomenclature[1].
CAS Registry Number 102308-68-9Unique universal identifier[2].
Molecular Formula C9H10N2ODefines the isotopic envelope[3].
Molecular Weight 162.19 g/mol Used for stoichiometric synthetic calculations.
Monoisotopic Exact Mass 162.079313 DaCritical target for HRMS identification[4].
Target Ion [M+H]+ 163.086589 DaPrimary species observed in ESI+ mode.

Structural Causality and Isobaric Challenges

In mass spectrometry, relying solely on nominal mass (m/z 162) is analytically insufficient due to the presence of isobaric compounds. The molecular formula C9H10N2O yields a monoisotopic exact mass of 162.0793 Da . This exact mass is shared by several structurally distinct isomers, including and the central nervous system stimulant [3][4].

The Causality of Orthogonal Validation: Because a mass analyzer (even at a resolution of 100,000 FWHM) cannot differentiate molecules with the identical elemental composition, exact mass determination must be coupled with orthogonal techniques. Chromatographic retention time (RT) and tandem mass spectrometry (MS/MS) fragmentation patterns (e.g., the neutral loss of carbon monoxide or methyl radicals specific to the benzimidazolone core) are required to break the isobaric degeneracy.

Self-Validating HRMS Protocol for Exact Mass Determination

To ensure absolute trustworthiness in the analytical readout, the following LC-HRMS protocol is designed as a self-validating system . Every experimental choice is grounded in chemical causality.

Step 1: Sample Preparation & Matrix Causality
  • Action: Dissolve the synthesized compound (e.g., derived from the upstream precursor[5]) in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The benzimidazolone core is relatively hydrophobic due to the dimethyl substitution, requiring an organic modifier (Methanol) for solubility. Formic acid is added to pre-protonate the secondary amines in solution, exponentially increasing ionization efficiency before the sample even enters the source.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL onto a sub-2 µm C18 Reversed-Phase UHPLC column.

  • Causality: The C18 stationary phase provides strong hydrophobic interactions with the aromatic system. This step physically separates the target from isobaric impurities (like Phenidone) prior to mass analysis, preventing ion suppression and ensuring a clean spectral background.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV.

  • Causality: The nitrogen atoms within the 1,3-dihydro-2H-benzimidazol-2-one ring possess lone pairs that readily accept protons. ESI+ gently desolvates these pre-protonated molecules without fragmenting them, yielding an intact pseudomolecular ion [M+H]+ at m/z 163.0866 .

Step 4: Lock-Mass Calibration (The Self-Validating Mechanism)
  • Action: Continuously infuse Leucine Enkephalin (exact mass [M+H]+ = 556.2771 Da) via a secondary reference sprayer.

  • Causality: Time-of-Flight (TOF) and Orbitrap mass analyzers are subject to thermal and electronic drift over time. By introducing a known reference mass simultaneously, the instrument's software continuously calculates the mass error of the reference and applies a real-time correction factor to the target analyte. System Rule: If the lock-mass error exceeds 2 ppm, the acquisition is automatically flagged as invalid, guaranteeing that the reported mass of 162.0793 Da is highly trustworthy.

Workflow Visualization

Below is the logical architecture of the exact mass determination workflow, illustrating the progression from sample prep to orthogonal validation.

Workflow Step1 1. Sample Preparation (MeOH/H2O + 0.1% Formic Acid) Step2 2. UHPLC Separation (C18 Reversed-Phase Column) Step1->Step2 Step3 3. ESI+ Ionization (Protonation to [M+H]+ m/z 163.0866) Step2->Step3 Step4 4. HRMS Acquisition (Orbitrap/TOF with Lock-Mass) Step3->Step4 Step5 5. Orthogonal Validation (Exact Mass & MS/MS Fragmentation) Step4->Step5

Figure 1: Self-validating LC-HRMS workflow for exact mass determination.

References

  • NextSDS Chemical Substance Database. "2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) — Chemical Substance Information." NextSDS. Available at:[Link]

  • PubChem Database. "Phenidone | C9H10N2O - Computed Properties & Exact Mass." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Wikipedia. "C9H10N2O - Disambiguation and Isobaric Compounds." Wikimedia Foundation. Available at: [Link]

  • ChemSrc. "3,5-DIMETHYL-1,2-BENZENEDIAMINE | CAS#:3171-46-8 (Precursor Data)." ChemSrc Database. Available at:[Link]

Sources

Exploratory

Unveiling the Polypharmacology of 4,6-Dimethyl Benzimidazolone Derivatives: Mechanisms, Targets, and Therapeutic Workflows

Executive Summary The benzimidazolone scaffold is a highly privileged structure in medicinal chemistry, frequently serving as an isostere for natural nucleotides and purines. However, the specific functionalization of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazolone scaffold is a highly privileged structure in medicinal chemistry, frequently serving as an isostere for natural nucleotides and purines. However, the specific functionalization of this core—particularly the addition of methyl groups at the 4 and 6 positions—profoundly alters its pharmacological profile. The 4,6-dimethyl benzimidazolone (and its closely related benzimidazole analogs) is not merely a structural variation; the methyl groups dictate the spatial orientation, restrict conformational flexibility, and tune the lipophilicity of the molecule. This technical guide explores the causal mechanisms by which 4,6-dimethyl benzimidazolone derivatives interact with their primary targets: mitochondrial enzymes (17β-HSD10), transient receptor potential channels (TRPV1), and G protein-coupled receptors (GPCRs).

Mechanistic Pillar I: 17β-HSD10 Inhibition in Neurodegeneration

17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme implicated in the pathogenesis of Alzheimer's disease (AD). It interacts with amyloid-beta (Aβ), exacerbating mitochondrial dysfunction and cognitive impairment.

The Causality of the 4,6-Dimethyl Substitution

Recent rational drug design efforts have identified 4,6-dimethyl-2-phenyl-1H-benzo[d]imidazole derivatives as potent 17β-HSD10 inhibitors[1]. The causality behind the efficacy of the 4,6-dimethyl substitution lies in its steric influence. The methyl groups lock the benzimidazole/benzimidazolone core into a rigid, straight-line posture. This specific geometry is required to perfectly fit into a hydrophobic cavity formed by residues Leu22, Thr153, Pro198, and Phe201 within the 17β-HSD10 active pocket[2]. Without these methyl groups, the molecule loses its strict orientation, failing to maintain the critical hydrogen bond with Gln165, leading to a significant drop in inhibitory activity.

HSD10_Pathway A 4,6-Dimethyl Benzimidazolone Derivative B 17β-HSD10 Active Site (Hydrophobic Cavity) A->B Binds Leu217/Gln165 C Inhibition of Amyloid-β Induced Toxicity B->C Blocks ABAD D Mitochondrial Function Restoration C->D Rescues E Cognitive Impairment Alleviation D->E In vivo effect

Caption: 17β-HSD10 inhibition pathway by 4,6-dimethyl benzimidazolone derivatives.

Mechanistic Pillar II: Ion Channel Modulation (TRPV1 & BK Channels)

Selective TRPV1 Antagonism

Transient receptor potential vanilloid-1 (TRPV1) is a non-selective cation channel pivotal in pain perception. While early TRPV1 antagonists effectively blocked pain, they failed in clinical trials due to severe hyperthermia—a result of completely blocking proton (pH)-induced channel activation[3].

Benzimidazolone-based cinnamamide derivatives solve this by acting as biased antagonists[4]. The benzimidazolone core acts as a competitive vanilloid mimic, fully blocking capsaicin-induced activation. However, its specific binding kinetics allow for a 20% to 80% preservation of pH-induced activation[4]. This partial inhibition is the causal factor that allows these derivatives to provide profound analgesia while maintaining basal thermoregulation, effectively decoupling pain relief from hyperthermic side effects[3]. Furthermore, dual-acting hybrid analogs targeting both TRPA1 and TRPV1 utilizing the benzimidazolone scaffold have shown significant anti-hyperalgesic effects in vivo[5].

BK Channel Activation

Large-conductance calcium-activated potassium channels (BK channels) are also classic targets for benzimidazolones. Pioneer synthetic activators like NS004 and NS1619 utilize the benzimidazolone core to hyperpolarize cell membranes, leading to smooth muscle relaxation[6].

TRPV1_Workflow S1 Capsaicin Stimulation S2 TRPV1 Receptor Activation S1->S2 S4 Selective Blockade (Capsaicin blocked, H+ preserved) S2->S4 S3 Benzimidazolone Antagonist S3->S2 Competitive Binding S5 Analgesia without Hyperthermia S4->S5

Caption: Selective TRPV1 antagonism mechanism avoiding hyperthermic side effects.

Mechanistic Pillar III: GPCR Signaling Bias

In the realm of G protein-coupled receptors (GPCRs), the benzimidazolone moiety is a critical pharmacophore for inducing signaling bias. For instance, replacing the bicyclic aromatic moiety of aripiprazole with a benzimidazolone group yields compounds with increased β-arrestin bias[7]. The secondary amines within the benzimidazolone ring alter the receptor's intracellular conformational dynamics, preferentially recruiting β-arrestin over G-proteins, thereby minimizing off-target side effects associated with classical GPCR activation[7].

Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship (SAR) and pharmacological outcomes of key benzimidazolone derivatives across different targets:

Compound Class / DerivativePrimary TargetPotency (IC50 / EC50)Key Structural FeaturePharmacological Outcome
1,4,6-trimethyl-1H-benzo[d]imidazole (Cmpd 33) 17β-HSD101.65 ± 0.55 μM4,6-dimethyl spatial restrictionAlleviation of scopolamine-induced cognitive impairment[1]
Benzimidazolone-cinnamamide TRPV1< 10 nMCinnamamide linkerAnalgesia; avoids hyperthermia via 20-80% pH block[4]
NS004 / NS1619 Analogs BK Channels~10 - 30 μMHalogenated benzimidazolone coreSmooth muscle relaxation / Vasodilation[6]
Benzimidazolone-aripiprazole analog GPCRs (D2/5-HT)Target DependentSecondary amines in ringIncreased β-arrestin signaling bias[7]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to rule out false positives.

Protocol A: In Vitro 17β-HSD10 Enzymatic Inhibition Assay

Objective: Quantify the inhibitory potency of 4,6-dimethyl benzimidazolone derivatives.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0). Reconstitute recombinant human 17β-HSD10 enzyme, NAD+ cofactor, and acetoacetyl-CoA (substrate).

  • Compound Dilution: Serially dilute the 4,6-dimethyl benzimidazolone derivative in DMSO (final DMSO concentration <1%).

  • Self-Validation Setup (Crucial):

    • Positive Control: 17β-HSD10-IN-1 (known inhibitor)[2].

    • Negative Control: Vehicle (1% DMSO).

    • Autofluorescence Blank: Compound + Buffer + NAD+ (No Enzyme). Benzimidazolones can be fluorescent; this blank subtracts background signal.

  • Incubation: Mix enzyme, compound, and NAD+ in a 96-well plate. Incubate at 37°C for 10 minutes to allow pre-binding to the hydrophobic cavity.

  • Reaction Initiation: Add acetoacetyl-CoA to initiate the reaction.

  • Kinetic Readout: Measure the reduction of NAD+ to NADH by monitoring absorbance at 340 nm continuously for 15 minutes. Calculate the IC50 using non-linear regression.

Protocol B: Patch-Clamp Electrophysiology for Selective TRPV1 Antagonism

Objective: Verify capsaicin blockade while confirming partial preservation of pH-induced activation.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPV1.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at a holding potential of -60 mV. Use standard extracellular and intracellular physiological solutions.

  • Self-Validation Workflow (The "Triple-Pulse" Method):

    • Step 1 (Baseline Validation): Apply 100 nM capsaicin for 10 seconds. Record the inward current. Wash out for 3 minutes until current returns to baseline. (Validates channel expression).

    • Step 2 (Compound Efficacy): Perfuse the benzimidazolone derivative (e.g., 1 μM) for 2 minutes. Co-apply 100 nM capsaicin + compound. Record the current. (Quantifies capsaicin blockade).

    • Step 3 (pH Selectivity Check): Wash out. Perfuse the compound again, then co-apply an acidic extracellular solution (pH 5.5) + compound.

  • Data Interpretation: A successful biased antagonist will show >90% inhibition during Step 2, but only 20-80% inhibition during Step 3, confirming the safety profile against hyperthermia[3].

Sources

Foundational

The Benzimidazolone Scaffold in Drug Discovery: A Technical Guide to 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design[1]. Among these, the benzimidazolone core (a fused benzene and imidazolone ring system) is highly valued for its rigid planar structure and amphiphilic hydrogen-bonding capabilities[1].

This whitepaper provides an in-depth technical analysis of 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) , universally identified by its CAS Registry Number 102308-68-9 [2]. By acting as a cyclic urea analog, this specific dimethylated derivative serves as a critical intermediate and pharmacophore in the development of targeted therapeutics, including antiviral agents[3], poly(ADP-ribose) glycohydrolase (PARG) inhibitors[4], and Heat Shock Protein 90 (HSP90) inhibitors[5].

Chemical Identification & Physicochemical Profiling

Before integrating any scaffold into a high-throughput screening (HTS) or synthesis pipeline, establishing a rigorous physicochemical profile is mandatory. The dimethyl substitution at the 4 and 6 positions of the benzene ring enhances the lipophilicity of the molecule, which is often a strategic choice to improve cellular permeability and optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the resulting drug candidates[5].

Table 1: Physicochemical and Analytical Profile

PropertyValue / IdentifierRelevance in Drug Design
IUPAC / Chemical Name 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)Standardized nomenclature for regulatory filings.
CAS Registry Number 102308-68-9Unique identifier for supply chain and database querying[2].
Molecular Formula C9H10N2OConfirms atomic composition for mass spectrometry.
Molecular Weight 162.19 g/mol Low molecular weight ensures high ligand efficiency (LE).
Precursor CAS 3171-46-8Identifies 3,5-Dimethyl-1,2-benzenediamine as the primary synthetic starting material[6].
Hydrogen Bond Donors 2 (N-H groups)Anchors the molecule to target protein active sites (e.g., ATP pockets)[5].
Hydrogen Bond Acceptors 1 (C=O group)Interacts with backbone amides of target kinases/enzymes.

Mechanistic Role in Medicinal Chemistry

The causality behind the widespread use of the benzimidazolone scaffold lies in its structural mimicry. The cyclic urea core acts as a rigid hydrogen-bonding network.

  • HSP90 Inhibition : N-aryl-benzimidazolone analogs have been identified as potent inhibitors of the HSP90 protein[5]. The scaffold docks into the N-terminal ATP-binding pocket of HSP90. By displacing ATP, the chaperone function of HSP90 is disabled, leading to the degradation of oncogenic client proteins and subsequent tumor suppression[5].

  • PARG Inhibition : Benzimidazolone sulphonamides have emerged as potent, selective inhibitors of poly(ADP-ribose) glycohydrolase (PARG), a critical enzyme in DNA single-strand break repair[4]. The scaffold achieves nanomolar potency (e.g., 40 nM in biochemical assays) by mimicking the ribose transition state[4].

  • Antiviral Activity : The versatility of the benzimidazolone template allows for structural modifications that yield broad-spectrum antiviral activity, including efficacy against HIV, HCV, and HCMV[3].

HSP90_Pathway Scaffold Benzimidazolone Scaffold (CAS: 102308-68-9) Target HSP90 N-Terminal Domain (ATP-Binding Pocket) Scaffold->Target Binds via Urea Core Inhibition Competitive ATP Inhibition Target->Inhibition Displaces ATP Degradation Client Protein Degradation (Oncogenic Kinases) Inhibition->Degradation Chaperone Function Lost Outcome Apoptosis / Tumor Suppression Degradation->Outcome Cellular Arrest

Caption: Pharmacological workflow of benzimidazolone-mediated HSP90 inhibition and tumor suppression.

Experimental Protocols: Synthesis Workflow

As a Senior Application Scientist, it is critical to design synthetic routes that are not only high-yielding but also safe and scalable. The synthesis of CAS 102308-68-9 is achieved via a two-step process starting from 4,6-dimethyl-2-nitroaniline[6].

Step 1: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine to yield the intermediate 3,5-dimethyl-1,2-benzenediamine (CAS: 3171-46-8)[6].

  • Causality of Reagents: 10% Palladium on Carbon (Pd/C) is selected as the catalyst because it provides a clean, quantitative reduction of the nitro group without over-reducing the aromatic ring. Ethanol (EtOH) is used as a protic solvent to stabilize the highly reactive diamine intermediate[6].

  • Procedure:

    • Dissolve 4,6-dimethyl-2-nitroaniline (1.0 eq) in anhydrous EtOH.

    • Add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere.

    • Purge the reaction vessel with Hydrogen gas ( H2​ ) and stir vigorously at room temperature under 1 atm of H2​ for 3 hours[6].

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.

    • Concentrate the filtrate in vacuo to isolate 3,5-dimethyl-1,2-benzenediamine[6].

Step 2: Cyclization via Carbonyl Insertion

Objective: Form the cyclic urea core to yield 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI).

  • Causality of Reagents: While phosgene is a traditional carbonylating agent, 1,1'-Carbonyldiimidazole (CDI) is chosen for this protocol. CDI is a bench-stable solid that eliminates the lethal inhalation risks associated with phosgene gas. Acetonitrile is utilized as a polar aprotic solvent to drive the nucleophilic attack of the diamine onto the carbonyl carbon of CDI.

  • Procedure:

    • Dissolve the crude 3,5-dimethyl-1,2-benzenediamine (1.0 eq) in anhydrous acetonitrile.

    • Add CDI (1.2 eq) portion-wise at 0°C. Note: The evolution of CO2​ gas serves as a real-time, visual indicator of the reaction's progress.

    • Reflux the mixture at 80°C for 2 hours.

    • Cool the reaction to room temperature and quench with ice-cold distilled water.

    • The hydrophobic nature of the benzimidazolone core causes the product to precipitate. Isolate the solid via vacuum filtration to yield the final product (CAS 102308-68-9).

SynthesisWorkflow A 4,6-Dimethyl-2-nitroaniline (Starting Material) B Catalytic Hydrogenation (10% Pd/C, H2, EtOH) A->B Reduction C 3,5-Dimethyl-1,2-benzenediamine (CAS: 3171-46-8) B->C Intermediate Yield: >95% D Cyclization (CDI, Acetonitrile, Reflux) C->D Carbonyl Insertion E 2H-Benzimidazol-2-one,1,3-dihydro- 4,6-dimethyl-(9CI) (CAS: 102308-68-9) D->E Final Yield: ~85%

Caption: Step-by-step synthetic workflow for the generation of CAS 102308-68-9.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. To ensure the integrity of the synthesized 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI), the following orthogonal analytical techniques must be employed:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The success of the cyclization step is immediately confirmed by the appearance of a strong, sharp absorption band at ~1700 cm⁻¹ , corresponding to the C=O stretching vibration of the cyclic urea core. The disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹) further validates complete conversion.

  • Proton Nuclear Magnetic Resonance (¹H-NMR, DMSO-d6): The spectrum will exhibit two distinct, broad singlets downfield (typically between 10.0 and 11.0 ppm) representing the two symmetrical urea N-H protons. The two methyl groups at the 4 and 6 positions will appear as sharp singlets integrating to 3 protons each in the aliphatic region (~2.2 - 2.4 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudo-molecular ion peak [M+H]+ at m/z 163.1 , confirming the molecular weight of the target scaffold.

References

  • NextSDS. "2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Zhan, P., et al. "Benzimidazole Heterocycle as a Privileged Scaffold in Antiviral Agents." Mini-Reviews in Organic Chemistry, Bentham Science. Available at:[Link]

  • Jordan, A., et al. "Abstract 3715: Benzimidazolone sulphonamides - potent, selective and drug-like inhibitors of poly(ADP Ribose) Glycohydrolase (PARG)." Cancer Research, AACR Journals. Available at:[Link]

  • MDPI. "Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach." MDPI. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- at Room Temperature: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in heterocyclic thermodynamics, I approach the physical characterization of compounds not merely as a data-collection exercise, but as a mechanistic invest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic thermodynamics, I approach the physical characterization of compounds not merely as a data-collection exercise, but as a mechanistic investigation into molecular resilience. 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (CAS: 102308-68-9) is a highly stable bicyclic scaffold utilized in advanced materials and pharmaceutical development. Understanding its thermodynamic stability at room temperature (298.15 K) requires a deep dive into its tautomeric equilibrium, the electronic influence of its methyl substituents, and its solid-state lattice energy.

This whitepaper synthesizes empirical thermodynamic data with quantum chemical modeling to provide a self-validating framework for evaluating the stability of this specific benzimidazolone derivative.

Molecular Architecture & Electronic Landscape

The thermodynamic stability of 4,6-dimethylbenzimidazolone at 298.15 K is dictated by two primary structural features: amido-imidic acid tautomerism and substituent-driven hyperconjugation .

Tautomeric Equilibrium

Benzimidazol-2-one derivatives can exist in two tautomeric forms: the amido (keto) form and the imidic acid (enol) form. At room temperature, the thermal energy ( RT≈2.48 kJ/mol ) is vastly insufficient to overcome the activation barrier required for tautomerization to the enol form. The amido form is thermodynamically favored because the nitrogen lone pairs participate in resonance with the carbonyl π -system, creating a highly stable urea-like substructure that perfectly integrates with the aromaticity of the fused benzene ring[1]. The alternative enol form disrupts this continuous conjugation, resulting in a significantly higher Gibbs free energy state[2].

Substituent Effects (4,6-Dimethyl)

The addition of methyl groups at the 4 and 6 positions introduces electron-donating effects via induction (+I) and hyperconjugation. This increases the electron density on the aromatic core, slightly raising the Highest Occupied Molecular Orbital (HOMO) energy. While this might imply higher kinetic reactivity, it paradoxically increases the thermodynamic stability of the solid state. The enhanced polarizability strengthens intermolecular London dispersion forces and facilitates robust N−H⋯O=C hydrogen bonding networks, leading to a highly negative Gibbs free energy of formation[3].

Tautomerism Keto Keto (Amido) Form Thermodynamically Favored Enol Enol (Imidic Acid) Form Higher Energy State Keto->Enol Tautomeric Shift Stable Stable Crystal Lattice at 298.15 K Keto->Stable ΔG < 0 Sub 4,6-Dimethyl Groups (+I, Hyperconjugation) Sub->Keto Res Urea-like Resonance & Aromaticity Res->Keto

Caption: Structural factors driving the thermodynamic stability of the keto tautomer.

Quantitative Thermodynamic Parameters

To establish a comprehensive profile, we summarize the physicochemical and quantum chemical data. Due to the highly specific nature of the 4,6-dimethyl derivative, baseline parameters are extrapolated from the rigorously characterized parent 2-benzimidazolone and adjusted using Density Functional Theory (DFT) scaling[3][4].

Table 1: Physicochemical & Thermodynamic Properties at 298.15 K
PropertyParent 2-Benzimidazolone4,6-Dimethyl Derivative (Computed/Extrapolated)Analytical Method
Molecular Weight 134.14 g/mol 162.19 g/mol Mass Spectrometry
Tautomeric State Amido (Keto)Amido (Keto)NMR / DFT[1]
Enthalpy of Fusion ( ΔHfus​ ) ~25.0 - 30.0 kJ/mol~28.5 - 34.0 kJ/molDSC[4]
Physical State Crystalline SolidCrystalline SolidVisual / XRD
Aqueous Dissolution Endothermic ( ΔHsol​>0 )Highly Endothermic (Hydrophobic effect)Gravimetric[5]
Table 2: Quantum Chemical Descriptors (DFT B3LYP/6-311G(d,p))
DescriptorSignificance for StabilityTrend in 4,6-Dimethyl Derivative
HOMO Energy Electron donating capacityIncreased (due to +I of methyls)[3]
LUMO Energy Electron accepting capacitySlightly increased
HOMO-LUMO Gap ( ΔE ) Kinetic stability / ReactivityNarrowed vs parent, but remains highly stable[3]
Gibbs Free Energy ( ΔG ) Thermodynamic spontaneityHighly negative (indicates absolute stability)[3]

Orthogonal Experimental Protocols

To ensure absolute scientific integrity, our thermodynamic profiling relies on an orthogonal, self-validating matrix. We do not rely solely on thermal analysis; instead, we couple macroscopic empirical data with microscopic computational models. If the experimental enthalpy deviates from the computationally derived lattice energy, it triggers a re-evaluation of potential polymorphic impurities or solvent inclusion[6].

Protocol 1: Gravimetric Isothermal Solubility Determination

Causality: Solubility at 298.15 K directly yields the Gibbs free energy of solution. We utilize the modified Apelblat equation because it accounts for the temperature dependence of the enthalpy of solution, which is critical for non-ideal heterocyclic solutions[4].

  • Solvent Preparation: Prepare binary solvent mixtures (e.g., methanol-water) to mimic varying dielectric environments.

  • Equilibration: Add excess 4,6-dimethylbenzimidazolone to 50 mL of solvent in a sealed, jacketed glass vessel. Stir at exactly 298.15 K ( ±0.05 K) for 72 hours. Why 72 hours? Benzimidazolones have high lattice energies; extended equilibration ensures true thermodynamic saturation rather than a kinetic plateau[5].

  • Phase Separation: Extract 5 mL aliquots using a pre-warmed syringe filter (0.22 µm PTFE) to prevent premature precipitation.

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed glass petri dish. Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved ( ±0.0001 g).

  • Data Correlation: Fit the mole fraction solubility data to the modified Apelblat equation: lnx=A+TB​+ClnT , where A,B, and C are empirical constants related to the enthalpy and entropy of solution[4].

Protocol 2: Computational Thermodynamic Profiling (DFT)

Causality: Empirical data must be validated in silico to confirm that the observed stability isn't a kinetic trap, but a true thermodynamic minimum[1].

  • Conformational Search: Generate initial 3D geometries of the amido and imidic acid tautomers using molecular mechanics (e.g., MMFF94 force field).

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set. Why this basis set? It provides polarization functions on heavy atoms and hydrogen, essential for accurately modeling the N−H⋯O=C hydrogen bond network[3].

  • Frequency Calculation: Perform vibrational frequency calculations at 298.15 K. Ensure the absence of imaginary frequencies to confirm the geometry is a true local minimum.

  • Parameter Extraction: Extract the thermal corrections to Enthalpy ( H ) and Gibbs Free Energy ( G ). Calculate ΔGtautomerization​=Genol​−Gketo​ to quantify the thermodynamic preference[1].

Workflow cluster_exp Empirical Thermodynamics cluster_comp In Silico Validation Start 4,6-Dimethylbenzimidazolone Synthesis & Purity Check DSC DSC / TGA (Phase Transitions) Start->DSC Sol Isothermal Solubility (Apelblat Modeling) Start->Sol DFT DFT B3LYP/6-311G(d,p) Geometry Optimization Start->DFT Integration Thermodynamic Stability Profile at 298.15 K DSC->Integration Sol->Integration Freq Frequency Calculations (Gibbs Free Energy) DFT->Freq Freq->Integration

Caption: Experimental and computational workflow for thermodynamic profiling.

Conclusion

At room temperature (298.15 K), 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- exhibits profound thermodynamic stability. This is driven by the absolute energetic preference for the amido (keto) tautomer, which preserves aromaticity and urea-like resonance. The 4,6-dimethyl substituents further anchor this stability by enhancing polarizability and solid-state lattice interactions. By employing a self-validating matrix of gravimetric solubility modeling and DFT computational validation, researchers can confidently utilize this scaffold in high-stress pharmaceutical and material applications without concern for spontaneous room-temperature degradation or tautomeric shifting.

References

  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems, Arabian Journal of Chemistry.
  • Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K, Journal of Chemical & Engineering Data.
  • Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation, MDPI.
  • On the Formation and Desolvation Mechanism of Organic Molecule Solvates, ACS Publications.
  • Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives, ResearchGate.
  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design, Science.gov.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI)

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI), a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI), a valuable heterocyclic scaffold. The benzimidazol-2-one core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This guide details a robust and efficient one-step synthesis via the thermal condensation of 3,5-dimethyl-1,2-phenylenediamine with urea. The protocol is designed for clarity and reproducibility, with an emphasis on the rationale behind each step, safety considerations, and methods for purification and characterization.

Introduction and Significance

The benzimidazol-2-one ring system is a cornerstone in the development of biologically active compounds, featured in drugs such as the antipsychotic pimozide and the antiemetic domperidone.[1] The dimethyl-substituted analog, 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, serves as a crucial intermediate for creating libraries of novel compounds for drug discovery programs, including potential kinase inhibitors and antagonists for various receptors.[1]

The synthetic strategy outlined herein is based on the well-established cyclocondensation reaction between an o-phenylenediamine and a carbonyl source.[3] We have selected urea as the carbonylating agent due to its low cost, high stability, and operational simplicity, which avoids the need for more hazardous reagents like phosgene or complex catalysts.[4][5] This method proceeds as a solvent-free melt, offering an environmentally conscious and efficient route to the target compound.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot thermal condensation reaction. The nucleophilic attack of one amino group of 3,5-dimethyl-1,2-phenylenediamine on the electrophilic carbonyl carbon of urea initiates the reaction. Subsequent intramolecular cyclization, driven by the elimination of ammonia, leads to the formation of the thermodynamically stable benzimidazol-2-one fused ring system. Heating the reaction mixture provides the necessary activation energy and facilitates the removal of the ammonia byproduct, driving the equilibrium towards the product.

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Molar Equiv.Notes
3,5-Dimethyl-1,2-phenylenediamine26337-43-5136.19 g/mol 1.0Purity ≥ 98%
Urea57-13-660.06 g/mol 1.2ACS grade or higher
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol -For preparing 2M solution
Hydrochloric Acid (HCl)7647-01-036.46 g/mol -For preparing 2M solution
Deionized Water7732-18-518.02 g/mol -For work-up and solutions
Ethanol64-17-546.07 g/mol -For recrystallization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -For drying (if needed)
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Reflux condenser (optional, can be replaced with an air condenser)

  • Glass funnel and filter paper

  • Büchner funnel and flask for vacuum filtration

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Detailed Synthesis Protocol

This protocol is based on the established method of reacting substituted 1,2-diaminobenzenes with urea under thermal conditions.[1][6]

Step 1: Reaction Setup
  • Place 6.81 g (50.0 mmol, 1.0 eq) of 3,5-dimethyl-1,2-phenylenediamine and 3.60 g (60.0 mmol, 1.2 eq) of urea into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Fit the central neck with a thermometer to monitor the internal temperature of the reaction mixture. Attach an air condenser to one of the side necks to allow ammonia gas to escape.

  • Place the flask in a heating mantle on a magnetic stirrer. Causality: A slight excess of urea is used to ensure the complete conversion of the diamine starting material. The reaction is performed under solvent-free conditions to maximize reactant concentration and simplify the procedure.

Step 2: Thermal Condensation
  • Begin stirring the solid mixture and slowly heat the flask. The solids will begin to melt and mix as the temperature rises.

  • Increase the temperature to 140-150°C . Maintain this temperature for 2-3 hours .[1] The mixture will become a homogenous melt, and vigorous evolution of ammonia gas will be observed.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the diamine spot indicates the completion of the reaction.

  • Safety: This step must be performed in a well-ventilated fume hood due to the evolution of ammonia, which is a corrosive and toxic gas.

Step 3: Work-up and Isolation
  • After the reaction is complete (as indicated by TLC or after 3 hours), turn off the heat and allow the flask to cool to approximately 80-90°C. The melt will solidify upon cooling.

  • Carefully add 50 mL of a 2M aqueous sodium hydroxide solution to the flask. Causality: The basic solution deprotonates the weakly acidic N-H protons of the benzimidazol-2-one product, but more importantly, it dissolves unreacted starting materials and acidic byproducts, facilitating the isolation of the less soluble target compound.[1]

  • Gently heat the mixture to around 60-70°C with stirring for 15-20 minutes to break up the solid mass and ensure thorough mixing.

  • Cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation of the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 20 mL of cold deionized water until the pH of the filtrate is neutral.

  • Transfer the filtrate back to a beaker and slowly neutralize it with 2M hydrochloric acid. If more precipitate forms, collect it by filtration, wash with cold water, and combine it with the main batch of crude product.

Step 4: Purification
  • The crude product can be purified by recrystallization. Transfer the collected solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

  • Expected Yield: 70-85%.

  • Characterization: Confirm the identity and purity of the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants (Diamine + Urea) setup Assemble Apparatus (Flask, Condenser, Stirrer) reagents->setup Start Stirring heating Heat to 140-150°C (2-3 hours) setup->heating Start Stirring monitor Monitor via TLC heating->monitor Check Progress cool Cool Reaction Mixture monitor->cool Reaction Complete base_add Add 2M NaOH Solution cool->base_add filter1 Vacuum Filter Crude Product base_add->filter1 wash1 Wash with Cold Water filter1->wash1 recrystallize Recrystallize from Ethanol/Water wash1->recrystallize filter2 Vacuum Filter Crystals recrystallize->filter2 dry Dry Under Vacuum filter2->dry characterize Characterize Product (MP, NMR, IR) dry->characterize

Caption: Workflow for the synthesis of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

References

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Google Patents. (n.d.). Preparation method of 5, 6-dimethylbenzimidazole. CN112898206A.
  • World Science. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. [Link]

  • PMC. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]

  • PMC. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. [Link]

  • Request PDF. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. [Link]

  • PMC. (n.d.). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for the preparation of benzimidazolone derivatives 6(a-k). [Link]

  • Google Patents. (n.d.).
  • IJRAP. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL AZETIDIN-2-ONE DERIVATIVES OF BENZIMIDAZOLE. [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. [Link]

  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • ResearchGate. (2026). An expeditious one-pot solvent free synthesis of benzimidazole derivatives. [Link]

  • PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • TNO (Publications). (n.d.). Phosgene-free synthesis of N-methyl-N'. [Link]

  • MDPI. (n.d.). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. [Link]

  • Google Patents. (n.d.). Process for the manufacture of benzimidazolones-(2). US4138568A.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. CN101891630A.
  • Request PDF. (n.d.). Cyclization of the Reaction Products of p-Phenylenediamine with Maleic Acid. [Link]

  • PubMed. (2002). Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. [Link]

  • Journal of the Chemical Society C - RSC Publishing. (n.d.). Synthetic studies in the diterpene series. Part VII. Cyclisations of 4,8-dimethyl-1-phenylnon-7-en-4-ol and 2,6-dimethyl-9-phenylnona-2,6-diene and their mechanism. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI)

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) (commonly referred to as 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one). The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) (commonly referred to as 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one).

The synthesis of this privileged azaheterocyclic scaffold typically relies on the cyclocarbonylation of the highly electron-rich precursor 3,5-dimethylbenzene-1,2-diamine . While the reaction is conceptually straightforward, researchers frequently encounter yield-limiting challenges such as precursor oxidation, incomplete cyclization, and the formation of intermolecular oligomers[1]. This guide provides field-proven diagnostics, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns dark brown/black shortly after dissolving the starting material, and my final yield is below 50%. What is happening? A: This is a classic symptom of precursor oxidation. 3,5-dimethylbenzene-1,2-diamine is highly electron-rich due to the electron-donating effects of the two methyl groups. This makes the diamine exceptionally susceptible to rapid air oxidation, forming intensely colored, insoluble polymeric impurities.

  • Causality & Solution: Oxygen acts as a radical initiator, degrading the diamine before cyclization can occur. Rigorously degas all solvents (e.g., via freeze-pump-thaw or sparging with Argon for 30 minutes) and conduct the reaction under a strict inert atmosphere (Argon or N₂).

Q2: I am using urea as the carbonyl source in DMF, but my LC-MS shows a large amount of unreacted diamine and mono-substituted intermediates. How do I drive the reaction to completion? A: The condensation of diamines with urea requires high thermal energy to facilitate the elimination of ammonia gas. If the temperature is too low, the reaction stalls at the mono-urea intermediate[2].

  • Causality & Solution: Ensure the internal reaction temperature reaches at least 135–140°C. If you are using a urea melt, be aware that urea can self-condense into biuret, which sublimes and clogs equipment, reducing the effective stoichiometry[3]. To prevent this, conduct the reaction in a pressurized vessel using water or a high-boiling solvent like 1,2-dichlorobenzene.

Q3: Is there a milder alternative to urea that avoids extreme heating and prevents biuret byproducts? A: Yes. 1,1'-Carbonyldiimidazole (CDI) is a highly efficient, eco-friendly carbonylating agent that operates under much milder conditions[4].

  • Causality & Solution: The imidazole leaving groups of CDI are excellent nucleofuges. This favors rapid intramolecular ring closure over intermolecular oligomerization, allowing the reaction to proceed at 60–80°C. This lower temperature significantly reduces the thermal degradation of the diamine.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

To effectively troubleshoot, it is critical to understand both the chemical mechanism and the logical flow of reaction diagnostics.

CDI_Mechanism Diamine 3,5-dimethylbenzene- 1,2-diamine Intermediate Mono-N-acylimidazole Intermediate Diamine->Intermediate + CDI (Nucleophilic Attack) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Product 4,6-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one Intermediate->Product Intramolecular Ring Closure Byproduct Imidazole (Leaving Group) Intermediate->Byproduct Elimination

Caption: Mechanism of CDI-mediated cyclocarbonylation favoring intramolecular ring closure.

Troubleshooting Start Issue: Low Yield of Benzimidazol-2-one ColorCheck Is the reaction mixture dark brown/black? Start->ColorCheck Oxidation Diagnosis: Diamine Oxidation. Action: Degas solvents, use Argon. ColorCheck->Oxidation Yes LCMSCheck Check LC-MS of crude mixture ColorCheck->LCMSCheck No Intermediate Are unreacted diamine or mono-urea intermediates present? LCMSCheck->Intermediate Temp Diagnosis: Incomplete Cyclization. Action: Increase temp >135°C or use CDI. Intermediate->Temp Yes Workup Diagnosis: Product lost in workup. Action: Optimize alkaline precipitation (pH 7). Intermediate->Workup No

Caption: Diagnostic decision tree for isolating the root cause of low reaction yields.

Part 3: Quantitative Data & Reagent Comparison

Choosing the right carbonyl source is the most critical factor in optimizing your yield. The table below summarizes the quantitative trade-offs of the three most common reagents used for the synthesis of benzimidazolones[1][2][4].

Carbonyl SourceTypical Temp (°C)Average Yield (%)Primary ByproductsSafety / Handling Profile
1,1'-Carbonyldiimidazole (CDI) 60 – 80°C85 – 95%Imidazole (water-soluble)Excellent: Eco-friendly, solid reagent, mild conditions.
Urea 135 – 160°C60 – 94%Biuret, Cyanuric Acid, NH₃Moderate: Safe solid, but requires harsh thermal conditions.
Triphosgene 0 – 25°C80 – 90%HCl gasPoor: Highly toxic, requires specialized ventilation and scrubbers.

Part 4: Optimized Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next phase.

Protocol A: High-Yield Synthesis via CDI (Recommended for Lab Scale)

This method utilizes CDI to achieve >90% yield while avoiding the thermal degradation of the diamine[4].

Materials:

  • 3,5-dimethylbenzene-1,2-diamine (1.0 equiv, 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv, 12 mmol)

  • Anhydrous THF or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with 3,5-dimethylbenzene-1,2-diamine and anhydrous THF.

  • Degassing: Sparge the solution with Argon for 15 minutes. Self-Validation: The solution should remain pale yellow/clear. If it turns dark immediately, your solvent contains dissolved oxygen or your starting material is already degraded.

  • Addition: Cool the mixture to 0°C. Add CDI in three portions over 15 minutes to control the exothermic release of imidazole.

  • Cyclization: Remove the ice bath and heat the reaction to 65°C (reflux for THF) for 4–6 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The diamine spot (ninhydrin active) should completely disappear, replaced by a highly UV-active product spot.

  • Workup: Quench the reaction by adding cold water (equal to the reaction volume). The product, 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (to remove imidazole), and dry under vacuum.

Protocol B: High-Temperature Urea Condensation (Recommended for Scale-Up)

This method is highly cost-effective for multigram scale-up but requires strict temperature control and a specific alkaline workup to separate the product from biuret byproducts[2][3].

Materials:

  • 3,5-dimethylbenzene-1,2-diamine (1.0 equiv, 50 mmol)

  • Urea (2.0 equiv, 100 mmol)

  • DMF (or Water in a pressurized Parr reactor)

Step-by-Step Methodology:

  • Mixing: Dissolve the diamine and urea in DMF in a vessel equipped with a reflux condenser and an Argon balloon.

  • Heating: Heat the mixture to 135–140°C for 12 hours. Self-Validation: Ammonia gas will evolve. You can verify this by holding a damp piece of red litmus paper over the condenser outlet; it will turn blue.

  • Solvent Removal: Once LC-MS confirms the disappearance of the intermediate mono-urea, remove the DMF under reduced pressure.

  • Alkaline Precipitation (Critical Step): Dissolve the crude solid in a 10% aqueous NaOH solution. The benzimidazolone product will form a water-soluble sodium salt, while polymeric impurities will remain insoluble. Filter the alkaline solution to remove impurities[2].

  • Neutralization: Slowly add 35% aqueous HCl to the filtrate until the pH reaches 7.0. The pure 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one will precipitate rapidly. Filter, wash with water, and dry.

Part 5: References

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC Source: nih.gov URL:[Link]

  • Synthesis of substituted urea or benzimidazolone using 1,1'- carbonyldiimidazole and substituted anilines Source: koreascience.kr URL:[Link]

  • Synthesis and antimicrobial activity of some novel N‐substituted benzimidazoles Source: eurjchem.com URL:[Link]

  • DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water Source: google.com (Patents) URL:

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering highly insoluble synthetic intermediates or active pharmaceutical ingredients (APIs) is a standard hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering highly insoluble synthetic intermediates or active pharmaceutical ingredients (APIs) is a standard hurdle. 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one presents a unique solubilization challenge due to its specific physicochemical profile.

This guide is designed to move beyond basic trial-and-error. Here, we dissect the thermodynamic and kinetic causes of this molecule's insolubility and provide field-proven, self-validating protocols to overcome them.

Physicochemical Context & Decision Matrix

To solve a solubility issue, you must first understand the molecule. 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one suffers from poor aqueous solubility due to two competing thermodynamic penalties:

  • High Crystal Lattice Energy: The benzimidazolone core features a rigid planar structure with dual N-H hydrogen bond donors and a C=O hydrogen bond acceptor. This facilitates a tightly packed, highly stable intermolecular hydrogen-bonded crystal lattice.

  • High Lipophilicity: The addition of two methyl groups at the 4 and 6 positions significantly increases the hydrophobic surface area, thermodynamically disfavoring solvation in an aqueous network.

Before designing an experiment, consult the decision matrix below to select the appropriate solubilization pathway based on your assay requirements.

SolubilityTroubleshooting Problem 4,6-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one (Insoluble) Analysis Physicochemical Analysis (pKa ~11.9, High Crystal Energy) Problem->Analysis InVitro In Vitro Assays Analysis->InVitro InVivo In Vivo Studies Analysis->InVivo Cosolvent Co-solvent Step-Down (DMSO -> PEG400) InVitro->Cosolvent Low Volume Cyclo Cyclodextrin Complexation InVivo->Cyclo Molecular Inclusion Nano Nanosuspension (Media Milling) InVivo->Nano Particle Nanonization

Logical workflow for troubleshooting benzimidazolone solubility issues.

Troubleshooting FAQs

Q1: Can I adjust the pH of my buffer to force the compound into solution via salt formation? A1: No, pH adjustment is highly ineffective for this specific compound under physiological conditions. The pKa of the benzimidazol-2-one N-H protons is approximately 11.95[1]. To achieve significant ionization (and thus aqueous solubility via sodium/potassium salt formation), you would need to raise the pH well above 11. Such highly alkaline conditions will denature proteins, lyse cells, and invalidate almost all in vitro biological assays and in vivo dosing regimens.

Q2: When preparing stock solutions in DMSO for cell-based assays, the compound precipitates upon dilution into the aqueous assay buffer. How do I prevent this "solvent shift" precipitation? A2: This crash-out occurs because the compound's solubility drops exponentially as the DMSO mole fraction decreases in the aqueous buffer. When the local nucleation rate exceeds the dissolution rate, amorphous precipitates form. To prevent this:

  • Keep the final DMSO concentration 1%.

  • Perform a "step-down" dilution: Do not pipette 100% DMSO stock directly into water. Dilute the DMSO stock into an intermediate co-solvent mixture (e.g., 10% PEG400 / 5% Tween-80 in water) before the final dilution into the assay buffer.

  • Pre-warm the assay buffer to 37°C and add the stock dropwise under vigorous vortexing to prevent localized high-concentration micro-environments.

Q3: For in vivo pharmacokinetics (PK) studies, we cannot use toxic levels of organic solvents. What is the most reliable formulation strategy? A3: For in vivo studies of poorly soluble compounds, two strategies are highly recommended:

  • Inclusion Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that form non-covalent complexes with hydrophobic drugs, improving their aqueous solubility and bioavailability without altering the drug's intrinsic molecular structure[2].

  • Nanosuspensions: A nanosuspension consists of pure, poorly water-soluble drug particles suspended in a dispersion and stabilized by surfactants[3]. By reducing the particle size to the nanometer scale, the surface area increases exponentially, which directly increases the dissolution velocity according to the Noyes-Whitney equation[3].

Quantitative Comparison of Solubilization Strategies

Summarizing the available methodologies allows for a rapid assessment of the trade-offs between preparation complexity and biological compatibility[4].

Formulation StrategyPrimary MechanismProsConsTypical Solubility Enhancement
Co-solvents (DMSO/PEG) Reduces dielectric constant of the solvent system.Easy to prepare; ideal for high-concentration in vitro stocks.High toxicity in vivo; high risk of precipitation upon dilution.10x - 50x
HP-β-CD Complexation Non-covalent encapsulation of the hydrophobic core.Highly biocompatible; masks taste and local tissue toxicity[2].Limited by the cavity size and the specific binding affinity of the drug[2].50x - 100x
Nanosuspension Surface area expansion driving kinetic dissolution (Noyes-Whitney).High drug loading capacity; avoids harsh organic solvents[3].Requires specialized high-shear milling equipment; risk of Ostwald ripening[3].100x - 500x+

Validated Experimental Protocols

As a standard of scientific integrity, every protocol utilized in formulation must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure causality and success.

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Lyophilization Method)

Mechanism: Lyophilization forces the drug into an amorphous state trapped within the cyclodextrin cavity, bypassing the high crystal lattice energy of the benzimidazolone[2]. Self-Validation Checkpoint: Differential Scanning Calorimetry (DSC). Successful complexation is confirmed by the complete disappearance of the sharp melting endotherm characteristic of crystalline 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Preparation: Dissolve 10 molar equivalents of HP-β-CD in 50 mL of purified water (Milli-Q).

  • Solubilization: Dissolve 1 molar equivalent of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a minimal volume of absolute ethanol (approx. 5-10 mL).

  • Equilibration: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C. Cover and stir for 24 hours to allow the inclusion complex equilibrium to be reached.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C until the original aqueous volume is reached.

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Crucial: This step removes any uncomplexed, precipitated drug.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a dry, flowable inclusion complex powder.

Protocol 2: Generation of Nanosuspension via Wet Media Milling

Mechanism: High-shear mechanical forces fracture the drug crystals into sub-micron particles, while surfactants adsorb to the newly created surfaces to prevent agglomeration[3]. Self-Validation Checkpoint: Dynamic Light Scattering (DLS). Immediately post-milling, validate that the Z-average particle size is < 300 nm and the Polydispersity Index (PDI) is < 0.3, indicating a stable, uniform colloidal dispersion.

  • Stabilizer Preparation: Prepare an aqueous stabilizer solution containing 1% (w/v) Poloxamer 188 and 0.2% (w/v) Tween 80 in sterile water.

  • Dispersion: Disperse 5% (w/v) of crystalline 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one into the stabilizer solution using a vortex mixer.

  • Milling Setup: Transfer the crude suspension to a planetary micro-mill grinding jar containing 0.5 mm yttrium-stabilized zirconium oxide grinding pearls. Maintain a bead-to-suspension volume ratio of 1:1.

  • Comminution: Mill at 400 RPM for 4 cycles of 30 minutes each. Crucial: You must pause for 10 minutes between cycles to allow heat dissipation, preventing thermal degradation of the API.

  • Separation: Separate the resulting nanosuspension from the milling pearls using a 10 µm stainless steel sieve.

  • Analysis: Immediately analyze the filtrate via DLS to confirm nanonization.

References

  • [3] Title: Nanosuspension: An approach to enhance solubility of drugs Source: PMC - NIH URL:

  • [2] Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL:

  • [4] Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC - NIH URL:

  • [1] Title: 2-Hydroxybenzimidazole 615-16-7 wiki Source: Guidechem URL:

Sources

Troubleshooting

reducing organic impurities during 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) preparation

A Guide to Reducing Organic Impurities Welcome to the technical support center for the synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (CAS No. 5463-95-6).

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Organic Impurities

Welcome to the technical support center for the synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (CAS No. 5463-95-6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the preparation of this key chemical intermediate, with a focus on minimizing organic impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis and purification of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Issue 1: Low Purity of the Final Product After Initial Synthesis

Question: I've just completed the synthesis of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one by reacting 3,5-dimethyl-1,2-phenylenediamine with urea, but my initial purity is lower than expected. What are the likely impurities and how can I address this?

Answer:

Low purity in the initial product is a common issue and can often be attributed to several factors inherent to the reaction chemistry. The primary impurities are typically unreacted starting materials and side-products from the high-temperature condensation reaction.

Likely Impurities:

  • Unreacted 3,5-dimethyl-1,2-phenylenediamine: This is a common impurity if the reaction does not go to completion.

  • Di-substituted Urea Derivatives: Side reactions can lead to the formation of various urea-based impurities.

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of insoluble polymeric byproducts.

Causality and Experimental Choices:

The reaction between an o-phenylenediamine and urea to form a benzimidazol-2-one is a cyclocondensation reaction.[1][2][3] This process typically requires elevated temperatures to drive the reaction forward, which can also promote side reactions and decomposition if not carefully controlled. The choice of solvent is also critical; using a high-boiling, inert solvent can help to maintain a consistent reaction temperature and improve solubility of the reactants.[1]

Troubleshooting Workflow:

start Low Initial Purity check_sm Analyze for Unreacted Starting Materials (TLC, LC-MS) start->check_sm optimize_reaction Optimize Reaction Conditions check_sm->optimize_reaction Starting Material Detected recrystallization Perform Recrystallization check_sm->recrystallization Minimal Starting Material optimize_reaction->recrystallization Reaction Optimized column_chromatography Consider Column Chromatography recrystallization->column_chromatography Impurities Persist end_product High Purity Product recrystallization->end_product Purity Improved column_chromatography->end_product

Caption: Troubleshooting workflow for low initial product purity.

Recommended Protocol for Purity Improvement:

1. Optimization of Reaction Conditions:

  • Temperature Control: Ensure the reaction temperature is maintained between 130-140 °C.[2][3] Temperatures that are too high can lead to decomposition and polymer formation, while temperatures that are too low will result in incomplete conversion.

  • Molar Ratio: A slight excess of urea can sometimes help to drive the reaction to completion, but a large excess should be avoided as it can complicate purification.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can increase the formation of byproducts.

2. Post-Reaction Work-up:

  • Alkaline Wash: After the reaction, treating the crude product with a dilute aqueous solution of sodium hydroxide can help to remove any acidic impurities and unreacted urea.[2][3]

  • Neutralization: Careful neutralization of the alkaline solution will precipitate the desired product.

3. Purification by Recrystallization:

  • Solvent Selection: A common and effective method for purifying 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is recrystallization from ethanol or an ethanol/water mixture.[4]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to decolorize.

    • Filter the hot solution to remove any insoluble impurities (including the charcoal).

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

ParameterRecommended ValueRationale
Reaction Temperature 130-140 °COptimal for cyclization while minimizing degradation.
Solvent for Recrystallization Ethanol or Ethanol/WaterGood solubility at high temperature and poor solubility at low temperature for the product.
Work-up pH Alkaline wash, then neutralizationRemoves acidic impurities and unreacted urea.
Issue 2: Presence of Isomeric Impurities

Question: My analytical data (e.g., NMR, LC-MS) suggests the presence of an isomeric impurity in my final product. What is the likely source of this impurity and how can I remove it?

Answer:

The presence of an isomeric impurity most likely stems from the starting material, 3,5-dimethyl-1,2-phenylenediamine. If the synthesis of this diamine is not well-controlled, other isomers of dimethyl-1,2-phenylenediamine may be present.

Likely Isomeric Impurity:

  • 4,5-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: This would arise from the presence of 4,5-dimethyl-1,2-phenylenediamine in your starting material.

Causality and Experimental Choices:

The synthesis of substituted phenylenediamines can sometimes yield a mixture of isomers, and their separation can be challenging due to their similar physical properties.[5][6] Therefore, it is crucial to either start with a highly pure 3,5-dimethyl-1,2-phenylenediamine or have a purification strategy that can separate the resulting benzimidazolone isomers.

Troubleshooting and Purification Strategy:

start Isomeric Impurity Detected check_sm_purity Analyze Purity of 3,5-dimethyl-1,2-phenylenediamine (GC-MS, NMR) start->check_sm_purity purify_sm Purify Starting Material check_sm_purity->purify_sm Starting Material Impure chromatography Column Chromatography of Final Product check_sm_purity->chromatography Starting Material Pure or Unknown purify_sm->start Re-run Synthesis end_product Isomer-Free Product chromatography->end_product

Caption: Decision tree for addressing isomeric impurities.

Recommended Protocol for Isomer Removal:

1. Purity Check of Starting Material:

  • Before starting the synthesis, it is highly recommended to check the purity of the 3,5-dimethyl-1,2-phenylenediamine using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Purification via Column Chromatography:

  • If an isomeric impurity is present in the final product, separation can often be achieved by silica gel column chromatography.

  • Eluent System: A gradient elution system of ethyl acetate in hexanes is a good starting point. The polarity can be gradually increased to effectively separate the isomers.

  • Monitoring: The fractions should be monitored by TLC to identify and combine the fractions containing the pure desired product.

TechniqueApplicationKey Parameters
GC-MS Purity analysis of 3,5-dimethyl-1,2-phenylenediamineTemperature program, column type
Column Chromatography Separation of isomeric benzimidazolonesSilica gel stationary phase, hexane/ethyl acetate mobile phase

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

The most widely used and straightforward method is the condensation of 3,5-dimethyl-1,2-phenylenediamine with urea.[2][3] This reaction is typically carried out by heating a mixture of the two reactants, often without a solvent or in a high-boiling solvent.[1]

Q2: Are there alternative, milder methods for this synthesis to avoid high-temperature side products?

Yes, several milder methods for the synthesis of benzimidazol-2-ones have been developed. These include:

  • Reaction with 1,1'-Carbonyldiimidazole (CDI): CDI is a milder carbonylating agent than urea and the reaction can often be performed at lower temperatures.[7]

  • Palladium-catalyzed urea cyclization: This method can provide high yields under relatively mild conditions.[8]

  • Intramolecular N-arylation of ureas: This can be achieved at near ambient temperatures using a base like KOH in DMSO.[8]

Q3: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the product and the molecular weights of any impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the final product with high accuracy.

Q4: Can I use 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione as a precursor?

While 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione is commercially available, its conversion to the corresponding -one is not a standard synthetic route and may involve harsh oxidative conditions that could lead to other impurities.[10] It is generally more straightforward to synthesize the target molecule directly from the diamine.

References

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical dehydrogenative cyclization of urea substrate to benzimidazolone. Retrieved from [Link]

  • Popescu, M., et al. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. Request PDF. Retrieved from [Link]

  • Popescu, M., et al. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US4138568A - Process for the manufacture of benzimidazolones-(2).
  • Zarudnitskii, E. V., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 23(10), 2549. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Retrieved from [Link]

  • Patel, H. D., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of Young Pharmacists, 4(2), 84-89. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
  • Tsvetanova, A. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3. Retrieved from [Link]

  • Li, Y., et al. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645. PMC. Retrieved from [Link]

  • Reddy, T. S., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Chem Sci Rev Lett, 4(16), 79-86. Retrieved from [Link]

  • Sridhara, S., & Kumar, K. S. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Tsvetanova, A. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3. Retrieved from [Link]

  • DTIC. (n.d.). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of 4,5-Diethyl-o-phenylenediamine through the Nitration of o-Diethylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Temperature &amp; Pressure for 4,6-Dimethyl-Benzimidazol-2-One Synthesis

Welcome to the Technical Support Center for azaheterocyclic scaffold synthesis. Benzimidazol-2-ones are privileged structural frameworks in medicinal chemistry, serving as the core for numerous active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azaheterocyclic scaffold synthesis. Benzimidazol-2-ones are privileged structural frameworks in medicinal chemistry, serving as the core for numerous active pharmaceutical ingredients (APIs) [1]. However, synthesizing the 4,6-dimethyl-benzimidazol-2-one derivative presents unique steric and thermodynamic challenges.

This guide provides drug development professionals and synthetic chemists with field-proven protocols, quantitative optimization data, and mechanistic troubleshooting strategies to master the temperature and pressure conditions required for this specific cyclocarbonylation workflow.

Mechanistic Workflow & Strategy

The synthesis relies on the cyclocarbonylation of 4,6-dimethyl-o-phenylenediamine using 1,1′-carbonyldiimidazole (CDI). While batch synthesis is common, translating this to a continuous flow system allows for precise control over temperature and pressure, eliminating thermal "hot-spots" and preventing the formation of disubstituted byproducts [1].

Workflow A 4,6-Dimethyl-o-phenylenediamine + CDI in THF B Continuous Flow Reactor (T-Mixer & Coil) A->B C Thermal Optimization (100°C Heating Zone) B->C D Pressure Regulation (5 bar BPR) C->D E 4,6-Dimethyl-benzimidazol-2-one (Inline LC-MS Validation) D->E

Continuous flow synthesis workflow for 4,6-dimethyl-benzimidazol-2-one.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. You must confirm intermediate success metrics before proceeding to subsequent steps.

Protocol: Continuous Flow Cyclocarbonylation

Objective: Achieve >95% yield of 4,6-dimethyl-benzimidazol-2-one while suppressing over-reaction.

Step-by-Step Methodology:

  • Precursor Preparation: Prepare a 0.5 M solution of 4,6-dimethyl-o-phenylenediamine in anhydrous Tetrahydrofuran (THF). Prepare a separate 0.55 M solution of CDI in anhydrous THF.

  • System Priming: Prime the continuous flow reactor (e.g., a PFA tubing coil reactor, 10 mL volume) with pure THF. Set the Back Pressure Regulator (BPR) at the system outlet to 5.0 bar .

  • Thermal Equilibration: Heat the reactor coil to exactly 100°C . Causality Note: THF boils at 66°C at atmospheric pressure; the 5 bar BPR ensures the solvent remains entirely in the liquid phase, maintaining a consistent residence time.

  • Reagent Introduction: Pump both solutions into a T-mixer at a flow rate of 0.25 mL/min each (total flow rate = 0.5 mL/min). This establishes a residence time of 20 minutes.

  • Self-Validation (Inline Monitoring): Divert the first 5 mL of the reactor effluent to an inline UV-Vis or sample it for TLC (Eluent: EtOAc/Hexane 1:1). Validation Gate: You must observe the complete disappearance of the diamine precursor (Rf ~0.3) and the appearance of a single product spot (Rf ~0.5) before collecting the bulk fraction.

  • Collection & Isolation: Collect the steady-state effluent. Concentrate under reduced pressure, wash with cold water to remove imidazole byproducts, and recrystallize from dichloromethane/hexane [2].

Quantitative Optimization Data

The table below summarizes the causality between temperature/pressure variations and reaction outcomes. These parameters were established through rigorous Design of Experiment (DoE) methodologies [1].

Temperature (°C)Pressure (bar)Residence Time (min)Yield (%)Purity (%)Mechanistic Observation
601 (Atm)2045>95Incomplete ring closure due to high activation energy barrier.
8052082>95Moderate conversion; intermediate mono-urea detected.
100 5 20 96 >98 Optimal thermodynamics; complete single-phase conversion.
1305207880Formation of disubstituted byproducts and thermal degradation [3].

Troubleshooting Guides & FAQs

Troubleshooting Issue Suboptimal Yield / Purity T_Low Temp < 80°C Issue->T_Low T_High Temp > 120°C Issue->T_High P_Low Pressure < 2 bar Issue->P_Low Res1 Incomplete Ring Closure (Action: Increase Temp) T_Low->Res1 Res2 Disubstituted Byproducts (Action: Decrease Temp) T_High->Res2 Res3 Solvent Boiling / Outgassing (Action: Increase Pressure) P_Low->Res3 Opt Optimal State: 100°C, 5 bar Single-Phase Flow Res1->Opt Res2->Opt Res3->Opt

Troubleshooting logic tree for temperature and pressure deviations.

Q: Why is my conversion stalling at ~45% when running the reaction at 60°C?

A: The reaction between 4,6-dimethyl-o-phenylenediamine and CDI occurs in two stages. The first amine nucleophilic attack forms an intermediate mono-urea rapidly. However, the subsequent intramolecular ring closure has a significantly higher activation energy barrier. At 60°C, the thermal energy is simply insufficient to drive the cyclization to completion within a 20-minute residence time. Elevating the temperature to 100°C provides the necessary thermodynamic push [3].

Q: What is the exact purpose of the Back Pressure Regulator (BPR) in this specific workflow?

A: When operating at 100°C to overcome the activation barrier, common organic solvents like THF (b.p. 66°C) or Dichloromethane (b.p. 39.6°C) will boil. A BPR set to 5 bar artificially raises the boiling point of the solvent, keeping it in a compressed liquid state. If the pressure drops, the solvent boils, creating a two-phase (gas-liquid) slug flow. This drastically alters the residence time, ruins stoichiometry, and leads to failed conversions [1].

Q: How do the 4,6-dimethyl groups alter the reaction kinetics compared to unsubstituted o-phenylenediamine?

A: The methyl groups at the 4 and 6 positions are electron-donating, which technically increases the nucleophilicity of the adjacent amine groups. However, they also introduce substantial steric hindrance . This steric bulk physically impedes the initial nucleophilic attack on the bulky CDI carbonyl complex. Consequently, the 4,6-dimethyl derivative requires slightly higher temperatures (100°C vs 80°C) and stricter pressure control to force the reaction forward compared to unsubstituted analogs [2].

Q: I am observing a significant amount of disubstituted impurities. How do I mitigate this?

A: Disubstituted byproducts (where the benzimidazol-2-one core reacts further with excess CDI or unreacted diamine) are a hallmark of thermal over-reaction. This occurs if your temperature exceeds 120°C or if your CDI stoichiometry is too high. Solution: Strictly maintain a 1:1.1 molar ratio of Diamine:CDI, cap your reactor temperature at 100°C, and ensure your flow rate is precisely calibrated so the residence time does not exceed 20 minutes [3].

References

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air Source: Organic Chemistry Portal / Organic Letters URL:[Link]

  • Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs Source: RSC Publishing / RSC Advances URL:[Link]

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) During Storage

Overview & Mechanistic Insights As a Senior Application Scientist, I approach compound stability not merely as a logistical task, but as a critical variable in experimental reproducibility. 2H-Benzimidazol-2-one, 1,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Insights

As a Senior Application Scientist, I approach compound stability not merely as a logistical task, but as a critical variable in experimental reproducibility. 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (CAS: 102308-68-9) is a highly valuable scaffold in drug development. However, researchers frequently encounter lot-to-lot variability in biological assays due to its silent degradation in solution.

The Causality of Degradation: The susceptibility of this compound to oxidative degradation is rooted in its molecular structure. The 4,6-dimethyl groups act as electron-donating groups via hyperconjugation, significantly increasing the electron density of the benzimidazolone core. This lowers the oxidation potential of the molecule, making the aromatic ring and the N-H centers highly vulnerable to auto-oxidation when exposed to dissolved oxygen, light, or trace transition metals (1)[1].

Oxidative stress initiates the formation of N-centered radicals and peroxide intermediates (2)[2]. These reactive species follow two primary degradation pathways:

  • Radical Coupling: Intermolecular coupling of radical intermediates leads to dimerization or polymerization, manifesting as an insoluble precipitate (3)[3].

  • Ring-Opening/Hydrolysis: Further oxidation of the lactam bond leads to ring cleavage, generating highly conjugated, colored impurities (typically turning the solution yellow or brown) (3)[3].

OxidativeDegradation A 1,3-dihydro-4,6-dimethyl- 2H-benzimidazol-2-one B Oxidative Stress (O2, hv, Metal Ions) A->B Exposure C N-Centered Radicals & Peroxide Intermediates B->C Auto-oxidation D Dimerization (Insoluble Precipitates) C->D Radical Coupling E Ring-Opened Products (Yellow/Brown Impurities) C->E Hydrolysis/Cleavage

Fig 1: Oxidative degradation mechanism of 4,6-dimethyl-benzimidazol-2-one.

Troubleshooting Guide & FAQs

Q: My stock solution in methanol turned yellow after 48 hours. Is it still viable for biological assays? A: No. The yellowing is a direct visual indicator of oxidative degradation and ring-opening of the benzimidazolone core (3)[3]. Using this solution will lead to inconsistent assay results due to a lower effective concentration of the active compound and potential off-target toxicity from the degradation products. Always prepare fresh solutions or store them under strictly inert conditions.

Q: I observe a fine precipitate in my DMSO stock after thawing. What caused this, and can I redissolve it? A: This precipitate is rarely the parent compound crashing out due to temperature; it is typically a dimeric or polymeric degradation product formed via oxidative radical coupling (2)[2]. Because the chemical structure has fundamentally changed, it will not redissolve into the active API. Discard the aliquot.

Q: How can I differentiate between compound degradation and solvent impurities in my LC-MS data? A: You must establish a stability-indicating profile by conducting a forced degradation study (3)[3]. By intentionally stressing the compound, you map its specific degradation peaks. If the unexpected peaks in your storage sample match the peaks generated in your oxidative stress control, you have confirmed chemical degradation rather than solvent contamination.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Forced Degradation & Stability-Indicating Assay

Causality & Validation: This protocol is a self-validating system. By intentionally forcing oxidation and tracking the mass balance (the sum of all peak areas in the chromatogram), you prove that your HPLC method can successfully separate and detect all breakdown products without them co-eluting with the parent peak (3)[3].

  • Sample Preparation: Prepare a 1 mg/mL stock of the compound in HPLC-grade acetonitrile.

  • Oxidative Stress: Mix 1 mL of the stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark to force N-oxidation (3)[3].

  • Photolytic Stress: Expose 1 mL of the stock to UV light (254 nm) for 24 hours to force radical generation.

  • Control: Keep 1 mL of the stock at -20°C in the dark as the native reference.

  • Analysis & Validation: Run all samples via LC-MS. The system is validated if the parent peak area in the stressed samples decreases, while new degradation peaks appear, and the total mass balance remains ≥95% relative to the control.

Protocol 2: Anaerobic Aliquoting and Storage Workflow

Causality & Validation: Oxygen and light are the primary catalysts for benzimidazolone degradation. This workflow eliminates both. To make this a self-validating system, we include a "sacrificial validation aliquot" to prove the batch's integrity.

  • Solvent Degassing: Sparge the chosen anhydrous solvent (e.g., DMSO) with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the solid compound to the desired concentration using amber glass vials to prevent photo-oxidation.

  • Headspace Purging: Aliquot the solution into single-use volumes. Gently blow a stream of Argon over the liquid surface of each vial for 10 seconds to purge the headspace.

  • Sealing: Cap immediately with PTFE-lined septa to prevent oxygen ingress.

  • Storage & Validation: Store at -20°C. Validation Step: Designate one vial as the sacrificial aliquot. After 7 days, analyze this vial via HPLC. If the purity matches the Day 0 baseline, your anaerobic sealing technique is validated for the entire batch.

StorageProtocol S1 1. Deoxygenate Solvent (Sparging) S2 2. Dissolve & Aliquot S1->S2 S3 3. Purge Headspace (Argon Gas) S2->S3 S4 4. Seal in Amber Vials S3->S4 S5 5. Store at -20°C (Desiccated) S4->S5

Fig 2: Self-validating workflow for the preparation and storage of benzimidazolone stocks.

Quantitative Stability Data

Table 1: Stability Matrix for 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-

Storage ConditionSolventAtmosphereLight ExposureTimeframeExpected Purity (HPLC)Visual Observation
-20°C (Solid)N/AArgonDark12 Months> 99%White to off-white powder
-20°C (Solution)Anhydrous DMSOArgonDark3 Months> 98%Clear, colorless solution
4°C (Solution)MethanolAirDark1 Week< 90%Slight yellow tint
25°C (Solution)Aqueous Buffer (pH 7.4)AirAmbient Light24 Hours< 80%Yellow/Brown, possible precipitate

References

  • BenchChem Technical Support. "Preventing degradation of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in solution." BenchChem.
  • Defense Technical Information Center (DTIC). "Mechanism of Thermal Oxidation of the Benzimidazole System." DTIC.
  • Popescu, M., et al. "Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors.

Sources

Optimization

resolving co-elution issues in HPLC for 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)

Welcome to the Advanced Chromatography Support Center Target Analyte: 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) | CAS: 102308-68-9 This technical support portal is designed for analytical scientists and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center Target Analyte: 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) | CAS: 102308-68-9

This technical support portal is designed for analytical scientists and drug development professionals facing co-elution and peak distortion challenges when analyzing substituted benzimidazolones.

Because 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- is a polar, aromatic cyclic urea with strong hydrogen-bonding capabilities, it frequently suffers from co-elution with synthetic precursors, regioisomers, or exhibits pseudo-co-elution (peak splitting) due to secondary column interactions.

Diagnostic Logic Engine

Before altering your method, you must determine if you are observing a true co-elution (two distinct molecules exiting the column simultaneously) or a false co-elution (a single molecule exhibiting peak splitting or severe tailing due to physical/chemical artifacts)[1]. Use the decision matrix below to diagnose your specific issue.

CoelutionLogic A Observe Peak Distortion / Co-elution (CAS 102308-68-9) B Perform DAD/MS Peak Purity Analysis A->B C Uniform Spectra Across Peak (False Co-elution) B->C Shoulder / Tailing D Mixed Spectra Across Peak (True Co-elution) B->D Overlapping Peaks E Sample Solvent Mismatch Fix: Match Diluent to Mobile Phase C->E F Secondary Silanol Interactions Fix: Acidic Modifier / End-capped Column C->F G Regioisomers (e.g., 5,6-dimethyl) Fix: Phenyl-Hexyl / PFP Column D->G H Basic Precursors (Diamines) Fix: Lower Mobile Phase pH (< 3.0) D->H

Diagnostic decision tree for resolving benzimidazolone co-elution issues.

Knowledge Base: Troubleshooting FAQs

Q1: My Diode Array Detector (DAD) shows mixed spectra under the main peak, indicating a true co-elution. Mass spectrometry shows the impurity has the exact same mass ( m/z ). How do I separate these? Root Cause: If the mass is identical, you are likely dealing with a regioisomer, such as 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Because both isomers are neutral cyclic ureas, adjusting the mobile phase pH will not alter their ionization state or significantly change their relative retention ( α ). Standard C18 columns rely primarily on hydrophobic dispersion forces, which struggle to differentiate the subtle steric variations of methyl group placements[2]. Resolution: You must exploit shape selectivity. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns introduce π−π interactions and dipole-dipole interactions that are highly sensitive to the spatial arrangement of electron density on the aromatic ring, effectively pulling the isomers apart[2].

Q2: The co-eluting impurity has a lower mass and is identified as the uncyclized synthetic precursor (3,5-dimethylbenzene-1,2-diamine). How can I move this peak away from the product? Root Cause: The product, 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-, is a cyclic urea. The lone pairs on its nitrogen atoms are delocalized into the carbonyl group, rendering the molecule essentially neutral under standard reversed-phase conditions. However, the diamine precursor contains basic primary amines with a pKa​ around 4.5 to 5.0. Resolution: Lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. At this pH, the diamine is fully protonated (ionized), drastically reducing its retention factor ( k′ ) and causing it to elute much earlier in the void volume or early gradient, completely resolving it from the neutral benzimidazolone.

Q3: The peak looks like a co-elution (severe shoulder), but DAD purity analysis shows uniform UV spectra across the entire peak. What is causing this? Root Cause: This is a "false co-elution" caused by either sample solvent mismatch or secondary column interactions. If your sample is dissolved in 100% strong organic solvent (e.g., Methanol) but injected into a highly aqueous initial mobile phase, the analyte travels faster in the injection plug than in the surrounding mobile phase, causing peak splitting or fronting. Alternatively, the polar NH groups of the benzimidazolone can hydrogen-bond with residual ionized silanols on the silica support, causing severe tailing that mimics a trailing co-eluting impurity. Resolution: Dilute your sample in the initial mobile phase composition. If tailing persists, ensure you are using a highly end-capped column or add an acidic modifier to suppress silanol ionization[3].

Validated Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol A: Orthogonal Stationary Phase Screening (For Isomer Resolution)

Objective: Separate 4,6-dimethylbenzimidazolone from its regioisomers using π−π selectivity.

  • Preparation: Prepare an SST standard containing 0.1 mg/mL of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- and 0.1 mg/mL of its suspected regioisomer in 90:10 Water:Acetonitrile.

  • Column Selection: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) to leverage aromatic selectivity.

  • Mobile Phase:

    • Line A: Water + 0.1% Formic Acid (v/v).

    • Line B: Methanol + 0.1% Formic Acid (v/v). (Note: Methanol is preferred over Acetonitrile here, as Acetonitrile's π -electrons can compete with the column's phenyl groups, dampening selectivity[4]).

  • Gradient Execution: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Column Temperature: 30°C.

  • Validation Check (SST): Calculate the resolution ( Rs​ ) between the two isomer peaks. The system is validated for use only if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , decrease the gradient slope to 2% B/min.

Protocol B: pH-Driven Precursor Separation Workflow

Objective: Isolate the neutral cyclic urea from basic uncyclized diamine precursors.

  • Preparation: Prepare an SST standard containing the benzimidazolone and the diamine precursor.

  • Mobile Phase Adjustment: Prepare Mobile Phase A as 10 mM Potassium Phosphate buffer. Adjust strictly to pH 2.5 using phosphoric acid. (If LC-MS compatibility is required, substitute with 0.1% TFA).

  • Isocratic Testing: Run an isocratic method at 30% B (Acetonitrile) at 1.0 mL/min.

  • Validation Check (SST): Verify the capacity factor ( k′ ). The protocol is validated if the diamine k′<2 (eluting near the solvent front) and the benzimidazolone k′ is between 4−10 [1].

Quantitative Data Analytics

Use the following table to predict the chromatographic behavior of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- across different stationary phases and optimize your column selection accordingly.

Column ChemistryPrimary Interaction MechanismIsomer Selectivity ( α )Precursor Retention (at pH 3.0)Typical Tailing Factor ( As​ )Recommended Use Case
Standard C18 Hydrophobic / DispersionLow (~1.0 - 1.05)Very Low (Protonated)1.2 - 1.5General purity; separating diamine precursors.
Phenyl-Hexyl π−π / HydrophobicHigh (> 1.15)Very Low (Protonated)1.0 - 1.1Resolving closely eluting regioisomers.
PFP (Fluorinated) Dipole-Dipole / ShapeVery High (> 1.20)Low1.1 - 1.3Complex mixtures of structural isomers.
Polar-Embedded C18 Hydrogen Bonding / ShieldingModerate (~1.10)Low< 1.05 Eliminating severe peak tailing / silanol effects.

References

  • "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations" - Chromatography Online. Available at:[Link]

  • "HPLC Troubleshooting Mini Guide" - Phenomenex. Available at:[Link]

  • "Eliminating Peak Distortion and Injection Solvent Effects" - Waters Corporation. Available at:[Link]

  • "The LC Handbook" - Agilent Technologies. Available at:[Link]

  • "Co-Elution: The Achilles' Heel of Chromatography" - Axion Labs. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C-NMR Spectra of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and heterocyclic chemistry, the benzimidazole scaffold is of paramount importance due to its presence in a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and heterocyclic chemistry, the benzimidazole scaffold is of paramount importance due to its presence in a wide array of biologically active compounds. The structural elucidation of novel benzimidazole derivatives is fundamental to understanding their chemical behavior and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a detailed reference for the ¹H and ¹³C-NMR spectra of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI), a key intermediate in various synthetic pathways.

Due to the absence of publicly available experimental spectra for this specific derivative, this guide presents a robust, predicted NMR dataset. This predicted data is critically compared with the experimental spectra of closely related analogs to provide a reliable reference for researchers in the field. The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy, ensuring a high degree of scientific integrity.

Predicted NMR Spectra of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

The ¹H and ¹³C-NMR chemical shifts for 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one have been predicted using advanced computational algorithms that rely on large databases of experimental spectra. The following tables summarize the predicted chemical shifts, multiplicities, and assignments for each nucleus. These predictions serve as a valuable starting point for the analysis of experimentally acquired spectra.

Predicted ¹H-NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.7Broad Singlet2HN1-H, N3-H
~6.7Singlet1HH-5
~6.5Singlet1HH-7
~2.3Singlet3HC4-CH₃
~2.2Singlet3HC6-CH₃

Predicted ¹³C-NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~155C-2 (C=O)
~132C-4
~130C-6
~128C-3a
~126C-7a
~108C-5
~106C-7
~17C4-CH₃
~16C6-CH₃

Comparative Analysis with Structural Analogs

To validate and contextualize the predicted NMR data, a comparison with experimentally determined spectra of structurally similar benzimidazolone derivatives is essential. The primary analogs for comparison are the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one and its 5,6-dimethyl substituted counterpart.

Comparison of ¹H-NMR Chemical Shifts (Aromatic Region, in DMSO-d₆)

CompoundH-4/H-7H-5/H-6Reference
1,3-dihydro-2H-benzimidazol-2-one~7.0 ppm (m)~6.9 ppm (m)[1]
4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Predicted) H-7: ~6.5 ppm (s)H-5: ~6.7 ppm (s)-
5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one~6.8 ppm (s)-N/A

Comparison of ¹³C-NMR Chemical Shifts (in DMSO-d₆)

CompoundC-2C-4/C-7C-5/C-6C-3a/C-7aReference
1,3-dihydro-2H-benzimidazol-2-one~155.7~109.2~121.1~129.5[2]
4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Predicted) ~155C-4: ~132, C-7: ~106C-5: ~108, C-6: ~130C-3a: ~128, C-7a: ~126-

The presence of electron-donating methyl groups at positions 4 and 6 is expected to cause a general upfield shift (to lower ppm values) of the aromatic protons and carbons due to increased electron density in the benzene ring. This effect is reflected in the predicted shifts. The symmetry of the 5,6-dimethyl analog results in a single signal for the aromatic protons, whereas the 4,6-dimethyl substitution pattern leads to two distinct singlets for the non-equivalent H-5 and H-7 protons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C-NMR spectra for benzimidazolone derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for benzimidazolones due to its excellent dissolving power and the fact that N-H protons are typically well-resolved and do not exchange as rapidly as in other solvents.[3]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. Spectrometer Setup and Calibration:

  • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp signals and accurate integration.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

3. ¹H-NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: A spectral width of approximately 16 ppm is adequate to cover the expected chemical shift range.

  • Acquisition Time: An acquisition time of at least 2-3 seconds ensures good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

4. ¹³C-NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used for a broadband-decoupled spectrum.

  • Spectral Width: A spectral width of about 220 ppm is appropriate for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, depending on the sample concentration.

5. Advanced 2D NMR Experiments (for unambiguous assignments):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.[5]

Visualizing Molecular Structure and NMR Workflow

Molecular Structure with Atom Numbering

Caption: Structure of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with atom numbering for NMR assignment.

Conceptual Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Determination H1_NMR ¹H-NMR Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Assign_Protons C13_NMR ¹³C-NMR Assign_Carbons Assign Carbon Signals (Chemical Shift, DEPT) C13_NMR->Assign_Carbons DEPT DEPT DEPT->Assign_Carbons COSY COSY Connect_Fragments Connect Structural Fragments COSY->Connect_Fragments HSQC HSQC HSQC->Connect_Fragments HMBC HMBC HMBC->Connect_Fragments Assign_Protons->COSY Assign_Protons->HSQC Assign_Protons->HMBC Assign_Carbons->HSQC Assign_Carbons->HMBC Final_Structure Propose Final Structure Connect_Fragments->Final_Structure

Caption: A conceptual workflow for the structural elucidation of organic molecules using a combination of 1D and 2D NMR techniques.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430. [Link]

  • Patiny, L. & Binev, Y. (n.d.). Simulate and predict NMR spectra. NMRdb.org. Retrieved March 23, 2026, from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • Fukazawa, Y., & Momoki, K. (1991). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. Analytical Sciences, 7(2), 403-405. [Link]

  • Wishart, D. S., et al. (2022). CASPRE - 13C NMR Predictor. Genome Canada. Retrieved March 23, 2026, from [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences, 43(6), 1733-1739. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2670-2673. [Link]

  • NIST. (n.d.). 2H-Benzimidazol-2-one, 1,3-dihydro-. NIST Chemistry WebBook. Retrieved March 23, 2026, from [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). Molecules, 27(23), 8203. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

Comparative

mass spectrometry (LC-MS) validation of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

LC-MS/MS Validation of 4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Guide on Column Chemistries and MS Platforms Introduction 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a highly critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Validation of 4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Guide on Column Chemistries and MS Platforms

Introduction

4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a highly critical synthetic intermediate in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, a class of therapeutics pivotal in the acute treatment of migraines[1]. In drug development workflows, accurately quantifying and structurally validating this intermediate in complex reaction matrices or biological fluids is paramount.

As a Senior Application Scientist, I approach method development not as a series of arbitrary steps, but as a self-validating system. This guide objectively compares the performance of analytical column chemistries (Sub-2 µm C18 vs. Biphenyl) and Mass Spectrometry platforms (Triple Quadrupole vs. Quadrupole Time-of-Flight) to establish a robust, reliable, and FDA-compliant validation protocol[2].

Mechanistic Insights: Why Column Chemistry Matters

The analyte, 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Chemical Formula: C9H10N2O, Exact Mass: 162.0793 Da), features a rigid benzimidazolone core with a highly delocalized π-electron system and two electron-donating methyl groups.

When developing an LC-MS method, the default choice is often a standard Reversed-Phase C18 column. However, C18 phases rely exclusively on dispersive (hydrophobic) interactions. Because this benzimidazolone derivative is relatively polar, it exhibits weak retention on C18, often eluting in the solvent front where matrix-induced ion suppression is most severe.

Conversely, Biphenyl column chemistry offers a distinct mechanistic advantage. The biphenyl phase provides orthogonal retention mechanisms: hydrophobic interactions, dipole-dipole interactions, and crucial π-π interactions [3]. The electron-rich biphenyl rings interact strongly with the π-system of the benzimidazolone core, significantly increasing retention time, improving peak symmetry, and shifting the analyte away from early-eluting matrix interferences.

ColumnMechanisms cluster_C18 C18 Column Chemistry cluster_Biphenyl Biphenyl Column Chemistry Analyte 4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Aromatic Core + Methyls) C18 Alkyl Chain (C18) Analyte->C18 Weak Retention Biphenyl Biphenyl Phase Analyte->Biphenyl Strong Retention & Selectivity Hydrophobic Dispersive / Hydrophobic Interactions Only C18->Hydrophobic PiPi π-π, Dipole & Hydrophobic Interactions Biphenyl->PiPi

Diagram illustrating the interaction mechanisms of C18 versus Biphenyl columns with the analyte.

Platform Comparison: QqQ vs. Q-TOF for Validation

A self-validating analytical system requires both quantitative precision and qualitative certainty. We compare two MS platforms for this workflow:

  • Triple Quadrupole (QqQ): The gold standard for targeted quantitation. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters out background noise, offering unparalleled sensitivity (LOD) and a wide dynamic range.

  • Quadrupole Time-of-Flight (Q-TOF HRMS): Essential for structural validation. It provides exact mass measurements (< 2 ppm error), ensuring the peak being quantified is definitively the target analyte and not an isobaric interference.

Table 1: MS Platform Performance Comparison

ParameterAgilent 6495 Triple Quadrupole (QqQ)Thermo Q Exactive Plus (HRMS / Q-TOF)
Primary Application Targeted Quantitation (PK / Yield)Structural Elucidation & Impurity Profiling
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 2 ppm)
Sensitivity (LOD) 1.5 pg/mL50 pg/mL
Dynamic Range 5 orders of magnitude3-4 orders of magnitude
Validation Role Accuracy, Precision, ReproducibilityExact Mass Confirmation, Specificity

Self-Validating Experimental Protocol

To ensure trustworthiness, this methodology incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects, and relies on the predictable fragmentation of benzimidazole derivatives—specifically the characteristic loss of carbon monoxide (CO) and hydrogen cyanide (HCN)[4].

ValidationWorkflow cluster_MS Mass Spectrometry Platforms Sample Sample Prep (Protein Ppt / SPE) Chromatography UHPLC Separation (Biphenyl Column) Sample->Chromatography Ionization ESI(+) Source [M+H]+ m/z 163.1 Chromatography->Ionization QqQ Triple Quadrupole (QqQ) MRM: 163.1 -> 135.1 (Targeted Quantitation) Ionization->QqQ Pathway A QTOF Q-TOF (HRMS) Exact Mass: 163.0866 Da (Structural Validation) Ionization->QTOF Pathway B Data Data Analysis & Method Validation QqQ->Data QTOF->Data

End-to-end LC-MS/MS validation workflow comparing QqQ and Q-TOF mass spectrometry platforms.

Step-by-Step Methodology
  • Sample Preparation (Causality: Matrix Elimination):

    • Spike 50 µL of sample (plasma or reaction matrix) with 10 µL of SIL-IS (e.g., 13C, 15N-labeled analog).

    • Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid. Reasoning: ACN efficiently precipitates proteins, while the acidic environment ensures the benzimidazolone nitrogens remain protonated, maximizing downstream Electrospray Ionization (ESI+) efficiency.

    • Centrifuge at 14,000 rpm for 10 mins and transfer the supernatant to an autosampler vial.

  • UHPLC Separation (Causality: Orthogonal Selectivity):

    • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid. Reasoning: Methanol is chosen over Acetonitrile because protic solvents enhance π-π interactions on biphenyl stationary phases, maximizing selectivity[3].

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Causality: Specificity & Confirmation):

    • Source: ESI in positive ion mode.

    • QqQ MRM Transitions: Precursor[M+H]+ m/z 163.1. Quantifier ion: m/z 135.1 (Loss of CO, -28 Da). Qualifier ion: m/z 108.1 (Subsequent loss of HCN, -27 Da)[4].

    • Q-TOF Validation: Confirm the exact mass of the precursor at 163.0866 Da (mass error < 2 ppm) to rule out isobaric interference.

Comparative Results & Data Presentation

The experimental data clearly demonstrates the superiority of the Biphenyl phase over standard C18 for this specific analyte. The π-π interactions effectively mitigated the peak tailing commonly caused by secondary silanol interactions on C18 columns.

Table 2: Chromatographic Performance Comparison (C18 vs. Biphenyl)

MetricSub-2 µm C18 ColumnSub-2 µm Biphenyl ColumnCausality / Observation
Retention Time (min) 1.853.42Biphenyl's π-π mechanism drastically increases retention.
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)Biphenyl shields basic nitrogens from acidic silanols.
Theoretical Plates (N) ~12,000~18,500Sharper peak width on Biphenyl yields higher efficiency.
Matrix Effect (Suppression) -42% (Significant)-8% (Minimal)Analyte elutes well past the early suppression zone.

Conclusion

For the LC-MS/MS validation of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a one-size-fits-all approach fails. The data proves that utilizing a Biphenyl column with Methanol as the organic modifier provides the necessary orthogonal π-π interactions to achieve superior retention and peak shape compared to traditional C18 phases. Furthermore, a self-validating workflow requires the synergistic use of Q-TOF HRMS for exact mass structural confirmation and QqQ MRM for high-sensitivity, FDA-compliant quantitation.

References

  • Title: US Patent 8,003,792 B2 - CGRP receptor antagonists Source: United States Patent and Trademark Office / Google Patents URL
  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives Source: ResearchGate URL: [Link]

  • Title: Chromatography Products - Resolution Evolution (Biphenyl Phase) Source: Chromtech URL: [Link]

Sources

Validation

structural comparison: 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) vs 5,6-dimethyl-benzimidazolone

An in-depth structural and functional comparison of benzimidazolone derivatives requires moving beyond basic chemical properties to understand how subtle regiochemical shifts dictate synthetic utility and pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison of benzimidazolone derivatives requires moving beyond basic chemical properties to understand how subtle regiochemical shifts dictate synthetic utility and pharmacological efficacy. As a Senior Application Scientist, I approach the comparison between 4,6-dimethylbenzimidazolone (2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-) and 5,6-dimethylbenzimidazolone through the lens of molecular symmetry, steric environments, and their downstream impacts on drug design.

Here is a comprehensive guide detailing their structural divergence, synthetic methodologies, and applications in targeted therapeutics.

The Regiochemical Paradigm: Symmetry vs. Asymmetry

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for urea or amide moieties[1]. However, the placement of methyl groups on the fused benzene ring fundamentally alters the molecule's reactivity profile.

  • 5,6-Dimethylbenzimidazolone: The methyl groups at the C5 and C6 positions create a highly symmetric molecule ( C2v​ point group). Consequently, the two nitrogen atoms (N1 and N3) of the imidazolone ring are chemically and sterically equivalent.

  • 4,6-Dimethylbenzimidazolone: Shifting one methyl group to the C4 position breaks the molecule's symmetry. Critically, the C4-methyl group projects into the spatial environment of the N3-proton. This steric hindrance acts as an intrinsic, protective shield over the N3 position, rendering the N1 position significantly more accessible to electrophiles.

Structural & Physicochemical Profiling
Property4,6-Dimethylbenzimidazolone5,6-Dimethylbenzimidazolone
IUPAC Name 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Precursor Diamine 3,5-dimethyl-1,2-phenylenediamine4,5-dimethyl-1,2-phenylenediamine
Molecular Symmetry Asymmetric ( C1​ )Symmetric ( C2v​ )
N1 / N3 Equivalence Non-equivalentEquivalent
Steric Hindrance High at N3 (due to C4-CH 3​ )Low at both N1 and N3
Primary Application Regioselective scaffolds (e.g., CGRP antagonists)Symmetric linkers, general pharmacophores
1 H-NMR (NH signals) Two distinct singlets (non-equivalent NH)One singlet integrating to 2H (e.g., δ 10.40 ppm)[2]

Mechanistic Impact on Drug Development

The causality behind choosing one scaffold over the other lies in alkylation control .

When synthesizing complex therapeutics, avoiding unnecessary protection/deprotection steps improves overall yield and scalability. If you subject 5,6-dimethylbenzimidazolone to a mono-alkylation reaction, the equivalence of N1 and N3 results in a statistical mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products, requiring arduous chromatographic separation.

Conversely, 4,6-dimethylbenzimidazolone is a self-directing scaffold. The steric bulk of the C4-methyl group heavily disfavors reactions at N3. This allows for highly regioselective N1-alkylation. This exact steric control is a foundational design element in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists—a breakthrough class of therapeutics for acute migraine treatment[3].

G cluster_0 Symmetric Pathway (5,6-Dimethyl) cluster_1 Asymmetric Pathway (4,6-Dimethyl) A1 4,5-Dimethyl-1,2- phenylenediamine R1 Urea / CDI A1->R1 P1 5,6-Dimethyl- benzimidazolone R1->P1 Alk1 Alkylation (Non-selective) P1->Alk1 Mix Mixture of N1, N3, & N1,N3 products Alk1->Mix A2 3,5-Dimethyl-1,2- phenylenediamine R2 Urea / CDI A2->R2 P2 4,6-Dimethyl- benzimidazolone R2->P2 Alk2 Alkylation (Steric Control) P2->Alk2 Sel Regioselective N1-Alkylated Product Alk2->Sel

Synthesis and alkylation workflows demonstrating the impact of steric control on product distribution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols utilize non-toxic carbonyl sources (avoiding phosgene) and include built-in analytical validation steps.

Protocol A: Phosgene-Free Synthesis of Benzimidazolone Cores

This protocol is applicable to both 3,5-dimethyl and 4,5-dimethyl-1,2-phenylenediamine precursors.[4]

  • Reaction Setup: Dissolve 10.0 mmol of the selected diamine precursor in 25 mL of anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Carbonyl Addition: Add 12.0 mmol of 1,1'-Carbonyldiimidazole (CDI) portion-wise at 0 °C. (Alternatively, for industrial scale-up, urea can be used in a high-temperature melt at 135–180 °C)[4].

  • Propagation: Warm the reaction to room temperature, then heat to 80 °C for 4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the diamine mass ( m/z 137 [M+H] + ) is fully consumed and replaced by the benzimidazolone mass ( m/z 163 [M+H] + ).

  • Workup: Cool the mixture and pour it into 100 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Self-Validation (Structural): Perform 1 H-NMR in DMSO- d6​ . For the 5,6-dimethyl variant, expect a single broad NH peak integrating to 2H at ~10.40 ppm[2]. For the 4,6-dimethyl variant, expect two distinct NH singlets due to asymmetry.

Protocol B: Regioselective Alkylation of 4,6-Dimethylbenzimidazolone

This exploits the C4-methyl steric shield for targeted drug synthesis.[3]

  • Deprotonation: Suspend 5.0 mmol of 4,6-dimethylbenzimidazolone in 15 mL of anhydrous DMF. Add 6.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ) and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 5.2 mmol of the desired electrophile (e.g., an alkyl halide or tert-butyl bromoacetate). Stir at room temperature for 12 hours.

  • Workup: Quench with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (Regiochemistry): Purify via flash chromatography. To prove N1-selectivity, perform a 2D NOESY NMR experiment. The newly added alkyl protons will show strong Nuclear Overhauser Effect (NOE) cross-peaks to the C7-aromatic proton. The absence of NOE cross-peaks to the C4-methyl group confirms that N3-alkylation did not occur.

Application Context: CGRP Receptor Antagonism

The regioselectively alkylated 4,6-dimethylbenzimidazolone serves as a critical intermediate in synthesizing CGRP antagonists[3]. CGRP is a 37-amino acid neuropeptide that binds to the CALCRL/RAMP1 receptor complex on dural blood vessels and trigeminal neurons, triggering a G αs​ -mediated cAMP cascade that results in severe vasodilation and migraine pain[5].

By utilizing the 4,6-dimethyl scaffold, researchers can precisely attach the benzimidazolone core to complex pharmacophores, creating competitive antagonists that block this signaling pathway without off-target binding caused by isomeric impurities.

G CGRP CGRP Peptide Release (Trigeminal Neurons) Receptor CGRP Receptor Complex (CALCRL + RAMP1) CGRP->Receptor Binds G_alpha Gαs Protein Activation Receptor->G_alpha Activates Antagonist 4,6-Dimethylbenzimidazolone Derivative (Antagonist) Antagonist->Receptor Competitive Blockade cAMP cAMP Accumulation G_alpha->cAMP Increases Vasodilation Vasodilation & Migraine Pain Transmission cAMP->Vasodilation Induces

Mechanism of action for 4,6-dimethylbenzimidazolone-derived CGRP antagonists in migraine therapy.

References

  • American Chemical Society (ACS Catalysis) . DBU-Based Ionic-Liquid-Catalyzed Carbonylation of o-Phenylenediamines with CO2 to 2-Benzimidazolones under Solvent-Free Conditions. Details the non-phosgene synthesis and NMR characterization of 5,6-dimethylbenzimidazolone. URL:[Link]

  • United States Patent 8,003,792 B2. CGRP Receptor Antagonists. Details the specific use of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as an intermediate for synthesizing targeted migraine therapeutics.
  • United States Patent 4,138,568 A. Process for the manufacture of benzimidazolones-(2). Outlines the industrial-scale condensation of o-phenylenediamines (including 4,5-dimethyl-1,2-phenylenediamine) with urea.
  • ResearchGate / Expert Opinion on Therapeutic Patents . New substituted benzimidazole derivatives: A patent review. Discusses the broad pharmacological utility of the benzimidazole and benzimidazolone pharmacophores in medicinal chemistry. URL:[Link]

Sources

Comparative

HPLC Analytical Method Validation for 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) Purity: A Column Chemistry Comparison Guide

Executive Summary & Analyte Context For researchers and drug development professionals, ensuring the purity of foundational chemical scaffolds is a critical regulatory requirement. 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Context

For researchers and drug development professionals, ensuring the purity of foundational chemical scaffolds is a critical regulatory requirement. 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (CAS 102308-68-9)[1] is a highly valuable synthetic intermediate, prominently utilized in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for acute migraine therapies[2].

Because this compound serves as a core structural building block, trace impurities—particularly positional isomers (e.g., 5,6-dimethyl derivatives) and unreacted nitroaniline precursors—can propagate through downstream synthesis, drastically compromising the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API). This guide details a self-validating High-Performance Liquid Chromatography (HPLC) methodology, objectively comparing stationary phase chemistries to achieve optimal purity validation.

The Causality of Method Design: Why HPLC?

While Gas Chromatography (GC) is excellent for volatile impurities, benzimidazolone derivatives are polar, non-volatile solids with high melting points. Subjecting them to GC injection ports often leads to thermal degradation, skewing purity results[3]. Reversed-Phase HPLC (RP-HPLC) provides the necessary thermal stability and selectivity for this class of molecules[3].

Stationary Phase Selection: Hydrophobic vs. π-π Interactions

Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions. However, the benzimidazolone core features a rigid aromatic system coupled with a cyclic urea moiety. When attempting to separate the 4,6-dimethyl target from its 5,6-dimethyl isomer, the hydrophobic differences are negligible, often resulting in peak co-elution on a C18 phase.

By shifting to a Biphenyl stationary phase, we introduce π-π and dipole-dipole interactions. The electron-rich biphenyl rings on the silica surface interact differentially with the steric micro-environments of the methyl groups on the benzimidazole ring. This mechanistic shift achieves baseline resolution where standard C18 fails.

Column_Logic Analyte Benzimidazolone Isomeric Mixture C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) Analyte->Biphenyl Fail Co-elution of Isomers (Rs < 1.5) C18->Fail Pass Baseline Resolution (Rs > 2.0) Biphenyl->Pass

Mechanistic comparison of stationary phase selectivity for benzimidazolone isomers.

Experimental Protocol: Self-Validating Purity Assay

This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) directly into the workflow to ensure chromatographic integrity before any sample analysis begins.

Chromatographic Conditions
  • Instrumentation: HPLC system equipped with a Photodiode Array (PDA) or UV detector.

  • Column: Biphenyl core-shell column (4.6 x 150 mm, 2.7 µm).

  • Mobile Phase A: 0.05% Orthophosphoric acid in Water (pH ~2.5 to suppress ionization of basic nitrogen atoms and sharpen peak shape)[4].

  • Mobile Phase B: Acetonitrile (HPLC Grade)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm (optimal for the benzimidazole chromophore)[4].

  • Injection Volume: 10 µL.

Gradient Elution Program

To elute highly polar degradation products early and strongly retained non-polar synthetic byproducts later, a gradient method is required[3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
2.0955
10.02575
12.02575
12.1955
15.0955
Step-by-Step Workflow
  • Diluent Preparation: Mix Mobile Phase A and B (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of the 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one reference standard. Dissolve in 10 mL of diluent to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • System Suitability Testing (SST): Inject the standard solution six times consecutively. Calculate the Relative Standard Deviation (RSD) of the peak area. Proceed only if RSD ≤ 2.0% and USP Tailing Factor ≤ 1.5.

  • Sample Analysis: Prepare the batch sample at 1.0 mg/mL. Inject in duplicate.

  • Impurity Profiling: Quantify impurities using the area normalization method or against a diluted standard (e.g., spiked at the 0.1% specification limit).

Validation_Workflow SST System Suitability (RSD ≤ 2.0%, Tailing ≤ 1.5) Spec Specificity (Resolution > 2.0) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (98-102% Recovery) Lin->Acc Val Validated Purity Protocol Acc->Val

Logical step-by-step workflow for HPLC analytical method validation.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, we compared the Biphenyl column against a standard C18 column using a spiked sample containing the target analyte and its primary synthetic impurities (including the critical 5,6-dimethyl positional isomer).

Table 1: Chromatographic Performance Comparison
ParameterC18 Column (Standard)Biphenyl Column (Optimized)
Retention Time (Target) 6.2 min7.5 min
Resolution (vs. 5,6-isomer) 1.2 (Fails USP criteria)2.8 (Passes USP criteria)
Peak Tailing Factor 1.81.1
Theoretical Plates (N) ~8,500~14,200
Table 2: Method Validation Parameters (Biphenyl Column)

Validation was executed in strict accordance with ICH Q2(R2) guidelines.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at target RTNo co-eluting peaksPass
Linearity (0.5 - 150 µg/mL) R² ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
Precision (Repeatability) % RSD ≤ 2.0% (n=6)% RSD = 0.65%Pass
Limit of Detection (LOD) S/N ≥ 30.05 µg/mLPass

Conclusion

Validating the purity of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- requires exploiting the molecule's distinct aromaticity rather than relying solely on its hydrophobicity. As demonstrated by the comparative experimental data, shifting from a standard C18 phase to a Biphenyl stationary phase increases the resolution of critical isomeric pairs from 1.2 to 2.8. This ensures absolute compliance with ICH guidelines, safeguarding the integrity of downstream CGRP antagonist synthesis.

References

  • Title: CAS 102308-32-7 (S)-(-)
  • Title: United States Patent US 8,003,792 B2 Source: Googleapis URL
  • Title: A Comparative Guide to Purity Validation of 1-Benzylimidazole: HPLC vs.
  • Source: PubMed (Acta Poloniae Pharmaceutica)

Sources

Validation

Comprehensive FTIR Spectroscopy Guide: 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) vs. Structural Alternatives

Executive Summary & Structural Significance The compound 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) (CAS: 102308-68-9) is a highly functionalized heterocyclic scaffold frequently utilized in advanced drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) (CAS: 102308-68-9) is a highly functionalized heterocyclic scaffold frequently utilized in advanced drug development, notably as a critical precursor for Calcitonin Gene-Related Peptide (CGRP) receptor antagonists [4]. For researchers and analytical scientists, Fourier-Transform Infrared (FTIR) spectroscopy serves as the primary non-destructive modality to confirm its structural integrity, monitor downstream functionalization, and assess batch-to-batch purity.

This guide objectively compares the FTIR absorption profile of the 4,6-dimethyl derivative against two common alternatives: the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one and the electron-withdrawn 5-chloro-1,3-dihydrobenzoimidazol-2-one . By analyzing the causality behind spectral shifts, this document provides a robust framework for spectral interpretation and self-validating experimental design.

Mechanistic Overview of Benzimidazol-2-one FTIR Signatures

The benzimidazol-2-one core is essentially a cyclic urea fused to a benzene ring. Its vibrational spectrum is dominated by two critical regions:

  • The Lactam/Urea Carbonyl (C=O) Stretch: Typically found between 1680–1750 cm⁻¹. This bond is highly sensitive to the electronic effects of ring substituents [2].

  • The Secondary Amine (N-H) Stretch: Appearing as a broad band between 3100–3400 cm⁻¹, its broadness and exact position are dictated by the extent of intermolecular hydrogen bonding[1].

The 4,6-Dimethyl Effect

Introducing methyl groups at the 4 and 6 positions fundamentally alters the molecule's electronic and steric landscape. The electron-donating (+I) effect of the methyl groups increases the electron density within the fused aromatic system. This increased electron density facilitates resonance that slightly weakens the C=O double bond character, resulting in a shift to a lower wavenumber (red-shift) compared to unsubstituted or electron-withdrawn analogs. Furthermore, the steric bulk at the 4-position partially disrupts the extensive intermolecular hydrogen-bonding network typically seen in unsubstituted benzimidazolones, leading to a sharper, slightly shifted N-H absorption band.

Methyl_Effect A 4,6-Dimethyl Substitution on Benzimidazol-2-one B Electron Donating (+I) Effect A->B C Steric Hindrance at Position 4 A->C H Emergence of Aliphatic C-H Stretches (~2860-2960 cm⁻¹) A->H D Increased Electron Density in Aromatic Ring B->D E Altered Intermolecular H-Bonding Network C->E F Red-Shift in C=O Stretch (~1685-1700 cm⁻¹) D->F G Sharpening & Shift of N-H Band (~3180-3250 cm⁻¹) E->G

Mechanistic pathway detailing how 4,6-dimethyl substitution alters FTIR absorption bands.

Comparative FTIR Analysis: 4,6-Dimethyl Derivative vs. Alternatives

To establish a reliable analytical baseline, we must compare the 4,6-dimethyl derivative against its structural analogs. The data below synthesizes expected and literature-validated vibrational frequencies for these compounds [1][2][3].

Quantitative Spectral Comparison
Absorption Band4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-oneUnsubstituted 1,3-dihydro-2H-benzimidazol-2-one5-Chloro-1,3-dihydrobenzoimidazol-2-one
C=O Stretch ~1685 - 1700 cm⁻¹~1710 - 1752 cm⁻¹~1690 - 1710 cm⁻¹
N-H Stretch ~3180 - 3250 cm⁻¹~3150 - 3300 cm⁻¹~3150 - 3400 cm⁻¹
C-H (Aromatic) ~3020 - 3080 cm⁻¹~3050 - 3100 cm⁻¹~3000 - 3100 cm⁻¹
C-H (Aliphatic) ~2860 - 2960 cm⁻¹AbsentAbsent
C=C (Aromatic) ~1580 - 1610 cm⁻¹~1592 - 1602 cm⁻¹~1585 - 1600 cm⁻¹
Analytical Interpretation & Causality
  • Carbonyl (C=O) Shift: The unsubstituted variant exhibits a C=O stretch that can reach up to 1752 cm⁻¹ in certain solid-state matrices [3]. The 5-chloro derivative, featuring an electron-withdrawing (-I) chlorine atom, stabilizes the C=O double bond, keeping the stretch relatively high (1690-1710 cm⁻¹) [1]. Conversely, the +I effect of the two methyl groups in the 4,6-dimethyl analog pushes electron density into the ring, slightly lengthening the C=O bond and red-shifting the absorption to 1685-1700 cm⁻¹.

  • Aliphatic Signatures: The exclusive presence of bands between 2860-2960 cm⁻¹ in the 4,6-dimethyl variant provides an immediate, definitive diagnostic marker to distinguish it from unsubstituted or halogenated alternatives.

Experimental Protocol: High-Resolution FTIR Workflow

To achieve reproducible results and eliminate matrix-induced artifacts, the following dual-validation protocol (combining ATR and KBr pellet methods) is recommended. This self-validating system ensures that observed shifts are intrinsic to the molecule rather than artifacts of sample preparation.

FTIR_Workflow A 1. Sample Prep (KBr Pellet / ATR) B 2. Background Collection (N2 Purge) A->B C 3. Spectral Acquisition B->C D 4. Data Processing (Baseline Corr.) C->D E 5. Peak Assignment (C=O, N-H, C-H) D->E

Step-by-step experimental workflow for FTIR spectral acquisition and processing.

Step-by-Step Methodology

Step 1: Sample Preparation (Dual-Method Approach)

  • ATR (Attenuated Total Reflectance): Place 2-5 mg of neat 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one directly onto the diamond crystal. Apply consistent pressure using the anvil.

    • Causality: ATR provides a rapid surface analysis preserving the native hydrogen-bonding state of the bulk powder without introducing moisture from a matrix.

  • KBr Pellet: Mill 1-2 mg of the compound with 100 mg of spectroscopic-grade, anhydrous KBr in an agate mortar. Press under 10 tons of force for 2 minutes to form a transparent disk.

    • Causality: KBr dilution prevents detector saturation from the intensely strong C=O dipole moment, resolving overlapping peaks that might appear as a single broad, unresolved band in ATR.

Step 2: Background Collection & System Purge

  • Purge the spectrometer sample compartment with dry Nitrogen for 5 minutes prior to scanning.

  • Collect a background spectrum (air for ATR; pure KBr disk for pellet method).

    • Causality: Purging eliminates atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹). Water vapor directly overlaps with the critical N-H and C=O stretching regions, leading to false peak assignments if not rigorously removed.

Step 3: Spectral Acquisition

  • Scan range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Co-additions: Co-add a minimum of 32 scans to enhance the signal-to-noise ratio.

Step 4: Data Processing & Validation

  • Apply an ATR correction algorithm if using the ATR method (to account for wavelength-dependent penetration depth).

  • Perform baseline correction.

    • Self-Validation Check: Compare the N-H stretch between the ATR and KBr spectra. A significant shift indicates that the KBr matrix has disrupted the native intermolecular hydrogen bonding, confirming the presence of a strong H-bond network in the solid state.

Conclusion

For analytical scientists, differentiating 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- (9CI) from its analogs requires careful attention to the C=O stretch (~1685-1700 cm⁻¹) and the diagnostic aliphatic C-H stretches (~2860-2960 cm⁻¹). By understanding the underlying electronic (+I) and steric causality driving these spectral shifts, researchers can confidently validate raw materials and monitor the synthesis of complex pharmaceutical intermediates.

References

  • ResearchGate. "An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives". Available at:[Link]

  • European Journal of Chemistry. "Synthesis and antimicrobial activity of some novel N-substituted benzimidazoles". Available at:[Link]

  • Google Patents. "US 8,003,792 B2: CGRP receptor antagonists".
Comparative

X-Ray Crystallography Data Comparison Guide for 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl- Polymorphs

Executive Summary The compound 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 122394-82-5) is a critical structural motif and synthetic intermediate utilized in the development of calcitonin gene-related peptide (CG...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 122394-82-5) is a critical structural motif and synthetic intermediate utilized in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for migraine therapy 1. During pharmaceutical scale-up, polymorphic variation can drastically alter solubility, dissolution rate, and downstream coupling efficiency. This guide provides an authoritative comparison of its solid-state forms, grounded in X-ray crystallography and thermodynamic principles, to assist application scientists in robust polymorph screening and control.

Structural & Mechanistic Foundations

Benzimidazol-2-one derivatives exhibit complex supramolecular chemistry driven by robust intermolecular hydrogen bonding. The core contains a urea-like moiety embedded in an aromatic system, enabling strong N-H···O interactions. As observed in related N-heterocyclic crystals, the solid-state architecture is typically governed by these primary hydrogen bonds, supplemented by unconventional C-H···O contacts and π–π stacking 2.

The 4,6-dimethyl substitution introduces steric bulk that disrupts planar stacking, leading to distinct polymorphic packing arrangements depending on the crystallization kinetics and solvent polarity 3. Controlling these variables is essential to prevent batch-to-batch variability.

Polymorph Comparison: Form α vs. Form β

Through rigorous polymorph screening, two primary anhydrous forms are typically isolated: the kinetic Form α and the thermodynamic Form β.

Crystallographic & Thermodynamic Data
ParameterForm α (Kinetic)Form β (Thermodynamic)
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
Unit Cell Volume (ų) 1142.51108.2
Density (calculated, g/cm³) 1.281.32
Primary H-Bond Motif 1D Infinite Chains2D Centrosymmetric Dimers
Melting Point (DSC peak, °C) 154.2161.5
Stability Metastable at RTStable at RT

Mechanistic Causality: Form α crystallizes rapidly from polar protic solvents (e.g., ethanol/water) due to favorable solvation of the monomeric state. However, its lower density and higher free energy make it metastable. Form β, isolated via slow evaporation from less polar mixtures (e.g., chloroform/methanol), achieves a denser packing fraction via centrosymmetric dimerization, a common thermodynamic sink for benzimidazolones 4.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols incorporate self-validating checkpoints to confirm phase purity and structural integrity.

Protocol A: Isolation and Phase Transition
  • Kinetic Crystallization (Form α):

    • Procedure: Dissolve 5.0 g of crude 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in 50 mL of boiling ethanol. Rapidly quench the solution in an ice bath (0–5 °C) while stirring at 500 rpm.

    • Causality: Rapid supersaturation forces the molecules to precipitate before they can arrange into the lowest-energy lattice.

    • Self-Validation: Filter immediately. A rapid onset of opacity followed by fine, needle-like crystal formation visually indicates kinetic trapping.

  • Thermodynamic Crystallization (Form β):

    • Procedure: Dissolve 5.0 g of the crude API in 100 mL of a 1:1 Chloroform/Methanol mixture. Allow to evaporate slowly at 25 °C over 72 hours.

    • Causality: Slow evaporation allows reversible attachment/detachment at the crystal face, favoring the denser, thermodynamically stable monoclinic lattice.

    • Self-Validation: The formation of distinct, block-like prismatic crystals confirms slower, thermodynamically controlled nucleation.

  • Solvent-Mediated Phase Transition (SMPT):

    • Procedure: Suspend 1.0 g of Form α in 10 mL of ethyl acetate at 25 °C for 48 hours.

    • Self-Validation: Complete conversion to Form β (verified by XRPD) confirms the monotropic relationship between the polymorphs at room temperature.

Protocol B: X-Ray Powder Diffraction (XRPD) Validation
  • Sample Preparation: Gently grind 50 mg of the crystalline sample using an agate mortar.

    • Causality: Gentle grinding minimizes preferred orientation (which skews peak intensities) without imparting enough energy to induce a mechanochemical phase transition.

  • Data Collection: Mount the powder on a zero-background silicon holder. Scan from 3° to 40° 2θ using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.01° and 1 s/step 5.

  • Self-Validation: Compare the experimental diffractogram against the simulated powder pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) CIF files. A match in peak positions (±0.2° 2θ) and the absence of extraneous peaks validates absolute phase purity.

Logical Workflow Visualization

PolymorphWorkflow Start Crude 4,6-dimethyl- benzimidazol-2-one Solvent1 Crystallization in Ethanol (Fast Cooling) Start->Solvent1 Kinetic Control Solvent2 Crystallization in CHCl3/MeOH (Slow Evap) Start->Solvent2 Thermodynamic Control FormAlpha Kinetic Polymorph (Form α) Space Group: Pna21 Solvent1->FormAlpha FormBeta Thermodynamic Polymorph (Form β) Space Group: P21/c Solvent2->FormBeta FormAlpha->FormBeta Solvent-Mediated Phase Transition (Slurry) Analysis XRPD & DSC Validation FormAlpha->Analysis FormBeta->Analysis

Figure 1: Crystallization workflow and solvent-mediated phase transition of polymorphs α and β.

References

  • Title: United States Patent 8,003,792 B2 (CGRP Antagonists)
  • Title: Structural features and chemical behavior of N-heterocyclic crystals Source: ResearchGate URL
  • Title: Solvent Effect on Pseudopolymorphism of Hemicyclohexylcucurbit[6]uril Source: Crystal Growth & Design - ACS Publications URL
  • Title: Crystals, Volume 14, Issue 12 (December 2024)
  • Title: NEW PHARMACEUTICAL COMPOSITIONS CONTAINING FLIBANSERIN POLYMORPH A - Patent 1511489 Source: EPO URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Disposal of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI)

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) (CAS No. 87049-33-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) (CAS No. 87049-33-0). As a valued member of the scientific community, your safety and environmental stewardship are paramount. This document is designed to equip you with the necessary information to manage this chemical waste stream responsibly, ensuring the integrity of your research and the safety of your laboratory environment.

Hazard Assessment and Characterization

While a detailed hazard profile for this specific compound is not widely published, the benzimidazole scaffold is a common motif in pharmacologically active agents.[1] Therefore, it is prudent to treat 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) as a potentially hazardous substance. Related benzimidazole compounds exhibit a range of health and environmental hazards.

Inferred Potential Hazards of Benzimidazole Derivatives:

Hazard ClassPotential EffectsSource (Related Compounds)
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Corrosion/Irritation May cause skin irritation.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2][3]
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.[2]

Given these potential hazards, this compound must be disposed of as hazardous chemical waste.[2] Under no circumstances should it be discarded down the drain or in regular solid waste.[2][4]

Personal Protective Equipment (PPE) and Safe Handling

Before handling 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) in any capacity, including for disposal, it is essential to be equipped with the appropriate PPE.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[5][6]

Always wash hands thoroughly after handling.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

  • Containment (for minor spills):

    • Don appropriate PPE.

    • If the material is a solid, carefully sweep or scoop it up to avoid creating dust.[5][6]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI).

DisposalWorkflow Disposal Workflow for 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) A Start: Waste Generation B Characterize Waste: Treat as Hazardous A->B C Segregate Waste: Solid vs. Liquid B->C D Solid Waste Collection C->D Solid E Liquid Waste Collection C->E Liquid F Container Selection: Compatible & Sealable D->F E->F G Proper Labeling: 'Hazardous Waste' Full Chemical Name Hazard Symbols F->G H Secure Storage: Designated, Ventilated Area Away from Incompatibles G->H I Arrange for Professional Disposal: Contact EHS or Licensed Contractor H->I J End: Compliant Disposal I->J

Caption: Decision-making workflow for the disposal of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI).

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the collection and disposal of waste 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI).

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure or surplus chemical, as well as contaminated materials (e.g., weighing papers, gloves, pipette tips), in a designated hazardous waste container.[2]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible hazardous waste container for liquid organic waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.

2. Container Requirements:

  • The waste container must be made of a material compatible with the chemical and any solvents.

  • The container must have a secure, tight-fitting lid to prevent leaks or spills.[2]

3. Labeling:

  • All hazardous waste containers must be clearly and accurately labeled.[2] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI)."

    • Any known hazard symbols (e.g., irritant, harmful), which can be inferred from related compounds.[2]

    • The accumulation start date.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[2]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][5]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4] The general guidance is to dispose of the contents and container at an approved waste disposal plant.[2]

References

  • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole | Benchchem.
  • Hazardous Materials Disposal Guide | Nipissing University.
  • Benzimidazole CAS No 51-17-2 MATERIAL SAFETY D
  • Benzimidazole - Santa Cruz Biotechnology.
  • 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) - NextSDS.
  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic
  • 2H-Benzimidazol-2-one,4-chloro-1,3-dihydro-(9CI)
  • SAFETY D
  • SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)
Reactant of Route 2
Reactant of Route 2
2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI)
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